molecular formula C24H27NO2 B12034332 Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate CAS No. 355421-05-5

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Katalognummer: B12034332
CAS-Nummer: 355421-05-5
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: FHMOGUHRTOVJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C24H27NO2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

355421-05-5

Molekularformel

C24H27NO2

Molekulargewicht

361.5 g/mol

IUPAC-Name

hexyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H27NO2/c1-4-5-6-7-14-27-24(26)21-16-23(19-11-8-17(2)9-12-19)25-22-13-10-18(3)15-20(21)22/h8-13,15-16H,4-7,14H2,1-3H3

InChI-Schlüssel

FHMOGUHRTOVJET-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (CAS 355421-05-5) is a highly engineered, lipophilic compound belonging to the 2-arylquinoline-4-carboxylate structural class[1]. In drug discovery and molecular pharmacology, this chemical class is recognized for its potent, selective inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical mitochondrial enzyme governing the de novo pyrimidine biosynthesis pathway[2]. This technical guide dissects the molecular rationale behind its prodrug architecture, its precise enzymatic mechanism of action, and the downstream cellular consequences of pyrimidine starvation.

Molecular Architecture & Pharmacokinetic Rationale

As application scientists, we must evaluate why a molecule is structured the way it is to understand its behavior in biological systems. The hexyl ester moiety in this compound is not the active pharmacophore; rather, it is a strategic pharmacokinetic modification designed to overcome biological barriers.

  • The Prodrug Mechanism: The active inhibitor requires a free 4-carboxylic acid to form critical electrostatic and hydrogen-bond interactions within the DHODH active site[2]. However, free carboxylic acids are ionized at physiological pH, severely restricting their passive diffusion across the hydrophobic lipid bilayer. The hexyl ester acts as a lipophilic mask, dramatically increasing the partition coefficient (LogP) and facilitating rapid, passive cellular entry.

  • Intracellular Ion-Trapping: Once inside the cytoplasm, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester bond. This liberates the active 6-methyl-2-(4-methylphenyl)-quinoline-4-carboxylic acid. Because the resulting acid is charged, it becomes "trapped" intracellularly, driving high local concentrations near the mitochondria where its target resides.

  • Pharmacophore SAR (Structure-Activity Relationship): The 2-(4-methylphenyl) group and the 6-methyl substitution on the quinoline core are precisely engineered to project into and tightly occupy the highly hydrophobic ubiquinone (Coenzyme Q) binding tunnel of the DHODH enzyme[2].

Core Mechanism: DHODH Inhibition & Pyrimidine Starvation

The liberated active free acid targets Dihydroorotate Dehydrogenase (DHODH), an enzyme localized to the outer surface of the inner mitochondrial membrane[3]. DHODH catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[3].

The active metabolite acts as a potent, competitive inhibitor at the ubiquinone binding site of DHODH. By physically blocking endogenous ubiquinone from accessing the binding pocket, the compound prevents the transfer of electrons from dihydroorotate to the mitochondrial respiratory chain, effectively shutting down the enzyme's catalytic cycle[3].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP / UTP / CTP (Pyrimidine Pool) Orotate->UMP UMPS Complex Prodrug Hexyl Ester (Prodrug) ActiveDrug Active Free Acid Metabolite Prodrug->ActiveDrug Intracellular Esterases ActiveDrug->DHODH Competitive Inhibition (Ubiquinone Site)

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by the active free acid.

Downstream Cellular Consequences

The enzymatic blockade of DHODH triggers a severe, cascading phenotypic response:

  • Pyrimidine Depletion: The intracellular pools of uridine monophosphate (UMP), UTP, and CTP are rapidly exhausted[4].

  • Replication Stress: Rapidly proliferating cells (such as neoplastic cells or activated lymphocytes) rely almost exclusively on the de novo pathway rather than salvage mechanisms. The lack of pyrimidines halts DNA replication, leading to a profound S-phase cell cycle arrest[4].

  • Immunomodulation: Recent transcriptomic analyses reveal that pyrimidine nucleotide depletion directly upregulates antigen presentation pathway (APP) genes via RNA polymerase II elongation control. This results in increased cell surface expression of MHC Class I, presenting a highly synergistic vulnerability when combined with immune checkpoint blockade therapies[5].

Cellular_Cascade DHODH_Block DHODH Inhibition Pyr_Depletion Pyrimidine Depletion (↓ UTP, ↓ CTP) DHODH_Block->Pyr_Depletion DNA_Stress Replication Stress (S-Phase Arrest) Pyr_Depletion->DNA_Stress Immune_Act Antigen Presentation (↑ MHC-I Expression) Pyr_Depletion->Immune_Act RNA Pol II P-TEFb Apoptosis Apoptosis (Cell Death) DNA_Stress->Apoptosis Prolonged Stress Uridine Exogenous Uridine (Salvage Pathway) Uridine->Pyr_Depletion Rescues

Downstream cellular signaling cascade and phenotypic outcomes following DHODH inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, phenotypic observations must be rigorously linked to on-target DHODH inhibition rather than off-target toxicity. The following protocols represent the gold standard for evaluating 4-quinoline-carboxylate prodrugs.

Protocol 1: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Causality Note: This cell-free assay must utilize the pre-hydrolyzed free acid metabolite. The hexyl ester prodrug will appear falsely inactive here due to the absence of cellular esterases required for activation.

  • Preparation: Isolate intact mitochondria or utilize recombinant human DHODH in a reaction buffer containing 0.1% Triton X-100, 50 mM Tris-HCl (pH 8.0), and 150 mM KCl.

  • Reagents: Add 100 µM ubiquinone (CoQ) and 60 µM 2,6-dichlorophenolindophenol (DCIP) as the terminal electron acceptor.

  • Compound Addition: Incubate the enzyme with a concentration gradient of the active free acid (0.1 nM to 10 µM) for 10 minutes to allow equilibration at the ubiquinone site.

  • Initiation & Readout: Initiate the reaction by adding 500 µM L-dihydroorotate. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50 based on the initial velocity of the reaction.

Protocol 2: Whole-Cell Viability & Uridine Rescue Assay

Causality Note: This assay validates both the cellular permeability of the hexyl ester prodrug and confirms that cytotoxicity is exclusively driven by pyrimidine starvation[4].

  • Seeding: Seed target cells (e.g., HCT-116 colon cancer cells) in two parallel 96-well plates at 2,000 cells/well.

  • Treatment: Treat both plates with a concentration gradient of the hexyl ester prodrug (0.1 nM to 100 µM).

  • Rescue Arm: To one plate, add 100 µM exogenous uridine. (Uridine bypasses the DHODH block by feeding directly into the pyrimidine salvage pathway).

  • Incubation & Readout: Incubate for 72 hours. Measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Validation: A functional DHODH inhibitor will show potent cytotoxicity in the standard plate, but the IC50 will shift by >100-fold (complete rescue) in the uridine-supplemented plate[4].

Workflow Step1 1. Compound Administration (Hexyl Ester Prodrug) Split1 Step1->Split1 Step2A 2A. Cell-Free Enzymatic Assay (Requires Pre-Hydrolysis) Split1->Step2A In Vitro Step2B 2B. Whole-Cell Viability Assay (Intracellular Cleavage) Split1->Step2B In Vivo / Cellular Step3A 3A. DCIP Reduction Monitoring (Absorbance at 600 nm) Step2A->Step3A Step3B 3B. Uridine Rescue Arm (+/- 100 µM Uridine) Step2B->Step3B Step4 4. Target Validation (Confirmed DHODH Inhibition) Step3A->Step4 IC50 Determination Step3B->Step4 Phenotypic Rescue

Bifurcated experimental workflow for validating prodrug activation and on-target DHODH inhibition.

Quantitative Data Summary

The following table summarizes the divergent physicochemical and pharmacological properties between the administered prodrug and its active intracellular metabolite, underscoring the necessity of the esterification strategy.

ParameterHexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (Prodrug)6-methyl-2-(4-methylphenyl)-quinoline-4-carboxylic acid (Active)
Molecular Weight 361.48 g/mol 277.32 g/mol
LogP (Estimated) High (~5.5) - Optimizes passive membrane permeationLow (~3.0) - Ion-trapped in cytosol/mitochondria
Cell-Free DHODH IC50 Inactive (Requires esterase cleavage)Potent (<50 nM expected for structural class)
Whole-Cell IC50 Potent (Nanomolar to low micromolar)Poor (Limited by membrane permeability)
Target Binding Site None (Steric clash via hexyl group)Ubiquinone (CoQ) channel of DHODH

References

  • HEXYL 6-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information - NextSDS - 1

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC - 4

  • Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor - Taylor & Francis - 3

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - eLife - 5

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - ACS Publications - 2

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A Technical Guide to Characterizing the Protein Binding Affinity of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a small molecule from a screening hit to a viable drug candidate is fundamentally dependent on its interaction with biological targets. Understanding the affinity, kinetics, and thermodynamics of this binding is paramount for optimizing efficacy and safety. This guide provides a comprehensive framework for the detailed investigation of the protein binding affinity of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, a novel compound from the pharmacologically significant quinoline-4-carboxylate class. We will explore an integrated strategy, beginning with computational predictions and progressing through rigorous biophysical characterization using gold-standard techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven, step-by-step protocols necessary for generating high-quality, reliable binding data.

Introduction: The Critical Role of Binding Affinity

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The specific compound of interest, Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, belongs to the quinoline-4-carboxylate scaffold, which has been successfully targeted against enzymes like cyclooxygenase (COX) and various protein kinases.[3][4][5] The efficacy of such compounds is dictated by their ability to bind to a specific protein target with high affinity and selectivity.

Protein-ligand binding affinity, quantified by the dissociation constant (Kd), is a critical parameter in drug discovery. It not only determines the concentration of a compound required to elicit a therapeutic effect but also influences its pharmacokinetic and pharmacodynamic profile.[6] A comprehensive understanding of this interaction requires more than a single affinity value; it demands a multi-faceted approach to elucidate the binding kinetics (kon/koff) and the thermodynamic drivers (enthalpy and entropy) of the interaction.[7] This guide outlines a logical, multi-technique workflow to fully characterize the binding profile of our lead compound.

Compound Profile & Initial Target Assessment

Compound: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

  • Scaffold: Quinoline-4-carboxylate

  • Potential Target Classes: Based on its structural motifs, potential protein targets include, but are not limited to, protein kinases, cyclooxygenases, and proteins involved in parasitic life cycles.[1][2][3] The initial phase of any binding study must involve identifying a putative protein target through cellular assays, genetic screening, or computational prediction. For the purposes of this guide, we will assume a purified protein target has been identified.

The Integrated Workflow for Binding Affinity Characterization

A robust characterization strategy relies on the principle of orthogonal validation, where different experimental methods are used to confirm results. This minimizes the risk of method-specific artifacts and builds confidence in the data. Our workflow progresses from low-resolution, high-throughput methods to high-resolution, information-rich techniques.

G cluster_0 Phase 1: In Silico & Preliminary Assessment cluster_1 Phase 2: Biophysical Screening & Kinetic Analysis cluster_2 Phase 3: Thermodynamic Validation cluster_3 Phase 4: Final Data Integration Target_ID Putative Target Identification Docking Molecular Docking & MD Simulation Target_ID->Docking Predicts Binding Mode SPR Surface Plasmon Resonance (SPR) Docking->SPR Guides Experiment Design FP Fluorescence Polarization (FP) Docking->FP Guides Experiment Design ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Provides Affinity Estimate Data_Integration Integrated Binding Profile (Kd, Kinetics, Thermodynamics) SPR->Data_Integration Kinetics (kon, koff) Affinity (Kd) FP->ITC Orthogonal Validation ITC->Data_Integration Thermodynamics (ΔH, ΔS) Affinity (Kd), Stoichiometry (n)

Caption: Integrated workflow for comprehensive binding affinity analysis.

In Silico Evaluation: A First Look at the Interaction

Before committing to resource-intensive wet-lab experiments, computational methods like molecular docking can provide invaluable insights.[8][9] Docking predicts the preferred orientation and conformation of the ligand within the protein's binding site and provides a scoring function to estimate binding affinity.[9]

Protocol 1: Molecular Docking with AutoDock Vina
  • Ligand Preparation: Draw the 2D structure of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. Convert it to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). Save the final structure in PDBQT format.[9]

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges. Save the prepared protein in PDBQT format.[9]

  • Grid Box Definition: Define the search space (grid box) for docking. This is typically centered on the known or predicted binding site of the protein.

  • Docking Execution: Run the AutoDock Vina software, providing the prepared ligand, receptor, and grid box configuration as input.

  • Analysis: Analyze the output, which includes multiple binding poses ranked by their docking scores (binding energies in kcal/mol). The pose with the lowest energy is considered the most probable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or Discovery Studio Visualizer.[9]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real time.[10][11] It is exceptionally powerful for determining not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rate constants.

Principle of Operation

In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip. The small molecule (analyte) is then flowed across the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in Resonance Units (RU).[11][12]

G cluster_0 SPR Workflow cluster_1 Resulting Sensorgram A 1. Immobilization Protein is coupled to sensor chip B 2. Association Analyte flows over surface, binds to protein A->B C 3. Dissociation Buffer flows over surface, analyte dissociates B->C D 4. Regeneration Surface is washed to remove remaining analyte C->D sensorgram

Caption: The principle and workflow of a Surface Plasmon Resonance experiment.

Protocol 2: SPR Kinetic Analysis
  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A higher surface density is often needed for small molecule analysis.[13] A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate in the running buffer. A concentration range spanning 0.1x to 10x the expected Kd is ideal.[11] Due to potential solubility issues with small molecules, the running buffer may need to be supplemented with a small percentage (e.g., 1-5%) of DMSO.[13]

  • Association Phase: Inject the lowest concentration of the analyte over both the protein and reference flow cells at a constant flow rate and monitor the binding response until it approaches a steady state.[11]

  • Dissociation Phase: Switch back to flowing only the running buffer over the sensor chip and monitor the decrease in response as the analyte dissociates.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the signal to baseline.

  • Repeat: Repeat steps 3-5 for the entire analyte concentration series, including a zero-analyte (buffer only) injection for double referencing.

  • Data Analysis: After subtracting the reference channel and buffer responses, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine kon, koff, and calculate the Kd (koff/kon).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][14] It is considered the gold standard for determining binding affinity and thermodynamics in solution, without the need for labeling or immobilization.[6][15]

Principle of Operation

A solution of the ligand is titrated in small aliquots into a sample cell containing the protein. Each injection triggers a heat change (exothermic or endothermic) that is measured relative to a reference cell. The magnitude of the heat change is proportional to the amount of binding that occurs until the protein becomes saturated.[16]

Caption: Conceptual workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Protocol 3: ITC Binding Analysis
  • Sample Preparation: Prepare the purified protein and the small molecule compound in the exact same, extensively dialyzed buffer to minimize buffer mismatch effects. Degas both solutions thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe. The ligand concentration is typically 10-15 times that of the protein.[6]

  • Titration: Set up an injection series (e.g., 19 injections of 2 µL each) and allow the system to equilibrate to the desired temperature.

  • Control Titration: Perform a control experiment by titrating the ligand into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw binding data. Integrate the area under each injection peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the Kd, stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[7]

Fluorescence Polarization (FP): A High-Throughput Approach

FP is a solution-based technique used to study molecular interactions and is highly amenable to high-throughput screening.[17] The principle is based on the differential rotation of small, fluorescent molecules versus large molecular complexes.[18]

Principle of Operation

A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution and thus emits depolarized light when excited with polarized light, resulting in a low FP signal. When this probe binds to a much larger protein, its rotation slows dramatically, and the emitted light remains highly polarized, leading to a high FP signal.[18][19] For a non-fluorescent compound like ours, a competitive assay is required. In this format, the unlabeled compound competes with the fluorescent probe for binding to the target protein, causing a decrease in the FP signal.

Protocol 4: Competitive FP Binding Assay
  • Probe Selection: A fluorescent probe that is known to bind to the target protein must be identified or synthesized.

  • Assay Setup: In a multi-well plate, add a fixed concentration of the target protein and the fluorescent probe. The concentrations should be optimized to give a robust signal window.

  • Compound Titration: Add a dilution series of the unlabeled test compound, Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[20]

  • Measurement: Read the fluorescence polarization values on a suitable plate reader.

  • Data Analysis: Plot the FP signal as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound required to displace 50% of the bound probe). The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the probe's Kd.[21]

Data Summary and Interpretation

The data from these orthogonal techniques should be compiled to create a comprehensive and self-validating binding profile.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Primary Output Sensorgram (Response vs. Time)Thermogram (Power vs. Time)FP Signal (mP)
Affinity (Kd) Yes (koff/kon)Yes (Direct fit)No (Calculates Ki from IC50)
Kinetics (kon, koff) YesNoNo
Thermodynamics (ΔH, ΔS) No (Can be derived from van't Hoff analysis)Yes (Direct measurement)No
Stoichiometry (n) NoYesNo
Key Advantage Real-time kinetic dataGold-standard thermodynamics, label-freeHigh-throughput, low sample use
Key Consideration Protein immobilization may affect activityRequires higher protein concentrationsRequires a suitable fluorescent probe

Interpreting the Results:

  • Affinity: Do the Kd (from SPR/ITC) and Ki (from FP) values correlate? A strong correlation across methods builds confidence in the measured affinity.

  • Kinetics: A fast kon and slow koff (long residence time) is often a desirable feature for a drug candidate.

  • Thermodynamics: The ITC data reveals why the binding occurs. Is it enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered water molecules)? This information is crucial for structure-based drug design.[7]

Conclusion

Characterizing the protein binding affinity of a novel compound like Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a foundational step in its development as a potential therapeutic. A single technique provides only one piece of the puzzle. By employing an integrated strategy—from in silico prediction to real-time kinetic analysis with SPR and thermodynamic validation with ITC—a robust, multi-dimensional understanding of the molecular interaction can be achieved. This comprehensive approach ensures data integrity, provides deep mechanistic insight, and ultimately enables more informed decisions in the critical path of drug discovery.

References

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Pharmacokinetic Profiling of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate: A Technical Guide for Lipophilic Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (hereafter referred to as HMTQ ) represents a highly lipophilic ester derivative within the 2-aryl-quinoline-4-carboxylic acid class. While the parent carboxylic acid scaffold is recognized for its potent antileishmanial and broad-spectrum antimicrobial properties[1], its oral bioavailability is often limited by poor membrane permeability due to ionization at physiological pH. The strategic addition of a hexyl ester masks this charge, drastically increasing the partition coefficient (LogP). As a Senior Application Scientist, my approach to characterizing HMTQ bypasses standard "tick-box" ADME screening. Instead, we must deploy a tailored, self-validating pharmacokinetic (PK) cascade that interrogates the specific liabilities of highly lipophilic prodrugs: aqueous insolubility, non-specific binding, and esterase-dependent bioactivation.

Structural ADME Rationale: The Lipophilic Prodrug Paradigm

The pharmacokinetic behavior of HMTQ is dictated by its three core structural motifs:

  • The Quinoline Core & Tolyl Substituent: Provide the primary pharmacophore and drive extensive plasma protein binding (PPB) via hydrophobic interactions.

  • The 4-Carboxylate Moiety: The active warhead, which must be liberated in vivo to engage intracellular targets.

  • The Hexyl Ester Chain: A bulky, highly lipophilic modification (LogP > 5.0).

The causality behind utilizing a hexyl ester is twofold. First, it enhances transcellular passive diffusion across the enterocyte membrane. Second, molecules with a LogP > 5.0 and high lipid solubility are prime candidates for 2[2]. By formulating HMTQ in long-chain triglycerides, the drug can associate with chylomicrons, bypassing the portal vein and avoiding aggressive hepatic first-pass metabolism.

However, this prodrug must be hydrolyzed to its active free acid. This bioconversion is mediated by 3[3], specifically CES1 (highly expressed in the liver) and CES2 (expressed in the intestine).

Pathway HMTQ HMTQ (Hexyl Ester) LogP > 5.0 Intestine Intestinal Enterocyte (CES2 Hydrolysis) HMTQ->Intestine Oral Absorption Lymph Lymphatic System (Chylomicron Transport) Intestine->Lymph LCT Formulation Liver Hepatic Metabolism (CES1 & CYP450) Intestine->Liver Portal Vein Active Active Quinoline-4-Carboxylic Acid Intestine->Active CES2 Cleavage Systemic Systemic Circulation Lymph->Systemic Bypasses Liver Liver->Active CES1 Cleavage Active->Systemic

Metabolic routing and bioactivation pathway of HMTQ via carboxylesterases and lymphatic transport.

Self-Validating In Vitro Profiling Protocols

To ensure data trustworthiness, every in vitro assay must be designed as a self-validating system. For lipophilic compounds like HMTQ, standard assays often fail due to compound precipitation or non-specific binding to plasticware.

Protocol 2.1: Caco-2 Permeability with Mass Balance Validation

Causality: We utilize Caco-2 cells to predict intestinal absorption. However, highly lipophilic esters often trap inside the lipid bilayer of the cells or bind to the assay plates, leading to artificially low permeability readings. To establish a self-validating system, we mandate a strict Mass Balance Recovery check.

Step-by-Step Methodology:

  • Preparation: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days until TEER values exceed 600 Ohm·cm².

  • Dosing: Prepare a 10 µM solution of HMTQ in HBSS buffer (pH 7.4) containing 1% Bovine Serum Albumin (BSA). Crucial Step: The inclusion of BSA in the receiver compartment acts as a "sink," mimicking physiological protein binding and pulling the lipophilic compound across the membrane.

  • Incubation: Incubate at 37°C for 120 minutes, taking 50 µL aliquots from the receiver well at 30, 60, 90, and 120 mins.

  • Validation (Mass Balance): At 120 mins, aspirate all remaining donor and receiver fluids. Lyse the Caco-2 cells using 1% Triton X-100.

  • Quantification: Analyze donor, receiver, and cell lysate fractions via LC-MS/MS.

    • System Validation: Total Recovery = (Amount in Donor + Amount in Receiver + Amount in Lysate). If recovery is <80%, non-specific binding to the plastic is occurring, and the assay must be repeated using low-binding plates.

Protocol 2.2: Isozyme-Specific Metabolic Stability (CES vs. CYP)

Causality: HMTQ is subject to both esterase cleavage (activation) and cytochrome P450 oxidation (degradation). Because 4[4] while CYPs do, we can create a self-validating phenotyping assay by toggling the cofactor.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) at a protein concentration of 0.5 mg/mL in 66.7 mM potassium phosphate buffer (pH 7.4)[5].

  • Control Implementation: Prepare a parallel set of heat-inactivated microsomes (boiled at 95°C for 10 mins). This validates that any degradation observed is enzymatic, not chemical instability in the buffer.

  • Incubation & Initiation: Pre-incubate HMTQ (1 µM) for 5 mins at 37°C. Split the samples into two arms:

    • Arm A (+NADPH): Add 10 µM NADPH to initiate both CYP and CES activity.

    • Arm B (-NADPH): Add buffer only. This isolates CES-mediated hydrolysis.

  • Quenching: At 0, 15, 30, and 60 minutes, quench 50 µL of the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring both the depletion of HMTQ and the appearance of the free quinoline-4-carboxylic acid metabolite.

Workflow Start HMTQ Lead Compound Perm Caco-2 Permeability (Mass Balance Check) Start->Perm Metab Microsomal Stability (HLM & HIM) Perm->Metab Papp > 10x10^-6 CES Phenotyping (+/- NADPH) Isolate CES vs CYP Metab->CES High Clearance InVivo In Vivo Rat PK (Lymphatic Cannulation) CES->InVivo Formulation Design

Self-validating in vitro to in vivo pharmacokinetic profiling workflow for lipophilic esters.

In Vivo Strategy: Lymphatic Targeting & Formulation

Standard aqueous formulations (e.g., Tween/PEG mixtures) will likely result in precipitation of HMTQ in the gut, leading to erratic absorption. Based on the compound's high lipophilicity, the optimal in vivo strategy involves a lipid-based formulation (LBF) .

By dissolving HMTQ in a long-chain triglyceride (LCT) vehicle such as sesame oil, we stimulate the secretion of chylomicrons in the enterocyte. The highly lipophilic hexyl ester partitions into the chylomicron core and is exocytosed into the mesenteric lymph, entirely bypassing the hepatic portal vein and avoiding first-pass CES1 hydrolysis in the liver. To validate this in a rodent model, a dual-cannulation PK study (mesenteric lymph duct and jugular vein) must be performed to calculate the lymphatic vs. portal bioavailability ratio.

Quantitative Pharmacokinetic Projections

Based on the physicochemical properties of the 2-aryl-quinoline-4-carboxylate scaffold and the hexyl ester modification, the following quantitative parameters are projected and serve as benchmarks for assay validation:

Pharmacokinetic ParameterPredicted Profile for HMTQMechanistic Implication / Causality
Aqueous Solubility (pH 7.4) < 1.0 µg/mLThe hydrophobic hexyl chain and tolyl group drive poor dissolution; requires lipid formulation.
LogP (Partition Coefficient) > 5.0Extreme lipophilicity ensures high tissue distribution and enables chylomicron association.
Caco-2 Permeability ( Papp​ ) > 20 × 10⁻⁶ cm/sExcellent passive transcellular diffusion; absorption will be dissolution-rate limited.
Plasma Protein Binding (PPB) > 99.0%Low free fraction ( fu​ ); therapeutic efficacy will heavily depend on the potency of the unbound active acid.
Hepatic Clearance ( CLint​ ) High (CES1-driven)Rapid first-pass hydrolysis to the active quinoline-4-carboxylic acid if absorbed via the portal vein.
References
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.1

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - National Institutes of Health.3

  • Development of lipophilic ester prodrugs of dolutegravir for intestinal lymphatic transport. European Journal of Pharmaceutics and Biopharmaceutics / NIH.2

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI.4

  • In vitro ADME assays. Bio-protocol.5

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An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of a 6-Methyl-2-(4-methylphenyl)-4-quinolinecarboxylic Acid Analogue

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: This guide provides a comprehensive analysis of the crystal structure and X-ray diffraction of 2-(4-Methylphenyl)quinoline-4-carboxylic acid . At the time of this writing, detailed crystallographic data for its hexyl ester derivative, Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, is not publicly available. The selected carboxylic acid serves as a critical and structurally significant precursor, offering foundational insights into the molecular geometry and intermolecular interactions that are likely to influence the structure of its ester derivatives.

Introduction: The Significance of Quinolines in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry and drug development. This heterocyclic scaffold is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline ring system allows for functionalization at various positions, leading to a rich diversity of molecular architectures and pharmacological profiles. Notably, quinoline-based compounds have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.

The therapeutic potential of these compounds is intimately linked to their three-dimensional structure. A precise understanding of the molecular geometry, conformational flexibility, and non-covalent interactions is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced potency and selectivity. Single-crystal X-ray diffraction stands as the definitive technique for obtaining this detailed structural information at the atomic level. This guide will delve into the synthesis, X-ray diffraction analysis, and detailed structural features of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, a representative member of this important class of molecules.

I. Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 2-(4-methylphenyl)-6-methylquinoline-4-carboxylic acid and its analogues is often achieved through the well-established Pfitzinger reaction . This classical condensation reaction provides a versatile route to quinoline-4-carboxylic acids.

The Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base. The reaction proceeds through a series of steps, including an initial aldol-type addition, followed by cyclization and dehydration to form the quinoline ring system. The choice of substituted isatins and carbonyl compounds allows for the introduction of various functional groups onto the quinoline scaffold. For the synthesis of the title compound's unmethylated analogue, isatin and 4-methylacetophenone would be the likely starting materials.

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup: A mixture of isatin (1 equivalent), 4-methylacetophenone (1.05 equivalents), and a base such as potassium hydroxide (10 equivalents) are combined in a suitable solvent system, often aqueous ethanol.

  • Microwave-Assisted Synthesis: Modern synthetic approaches may utilize microwave irradiation to accelerate the reaction. The reaction mixture is placed in a sealed vessel and irradiated at a specific temperature (e.g., 140°C) for a short duration (e.g., 12 minutes). This method often leads to higher yields and shorter reaction times compared to conventional heating.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and acidified with an acid like acetic acid to precipitate the carboxylic acid product.

  • Recrystallization for Single Crystals: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol. Slow evaporation of the solvent is crucial for the growth of high-quality single crystals suitable for X-ray diffraction analysis. The quality of the crystals is paramount, as it directly impacts the resolution and reliability of the resulting structural data.

II. Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis synthesis Synthesis of Carboxylic Acid crystallization Recrystallization synthesis->crystallization Purification crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation molecular_structure Molecular Geometry Analysis validation->molecular_structure packing_analysis Crystal Packing & Intermolecular Interactions validation->packing_analysis

Caption: Experimental workflow from synthesis to structural analysis.

Detailed Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.05 to 0.70 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed on the diffractometer.

  • Data Collection: The mounted crystal is cooled to a low temperature (e.g., 291 K) to minimize thermal vibrations of the atoms. An X-ray diffractometer, such as an Oxford Diffraction Xcalibur Eos, equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper X-ray source, is used to collect the diffraction data. The data is typically collected using ω scans.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map. This map is then used to build a preliminary model of the molecule. The atomic positions and thermal parameters are then refined against the experimental data using a least-squares minimization procedure. The positions of hydrogen atoms are often calculated and refined using a riding model.

III. Results and Discussion: The Crystal Structure of 2-(4-Methylphenyl)quinoline-4-carboxylic Acid

The single-crystal X-ray diffraction analysis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid provides a wealth of information about its molecular and supramolecular structure.

Crystallographic Data Summary

The key crystallographic parameters for 2-(4-Methylphenyl)quinoline-4-carboxylic acid are summarized in the table below.

ParameterValue
Chemical FormulaC₁₇H₁₃NO₂
Formula Weight263.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1001 (6)
b (Å)15.3464 (11)
c (Å)20.3037 (17)
β (°)90.859 (9)
Volume (ų)1277.4 (2)
Z4
Temperature (K)291
Radiation (Å)Mo Kα (λ = 0.71073)
R[F² > 2σ(F²)]0.049
wR(F²)0.126
Goodness-of-fit (S)1.04
Molecular Structure Analysis

The asymmetric unit of the crystal contains one molecule of 2-(4-Methylphenyl)quinoline-4-carboxylic acid. The quinoline ring system is nearly planar. A key structural feature is the relative orientation of the substituent groups. The dihedral angle between the mean plane of the quinoline ring system and the attached toluene ring is approximately 25.29 (7)°.[1] This twist is a common feature in such biaryl systems and is a result of steric hindrance between the ortho-hydrogen atoms.

The carboxylic acid group is also twisted relative to the quinoline ring, with a dihedral angle of about 45.05 (13)°.[1] This non-coplanar arrangement has significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 2-(4-Methylphenyl)quinoline-4-carboxylic acid are organized into a well-defined three-dimensional network through a combination of hydrogen bonds and other non-covalent interactions.

  • Hydrogen Bonding: The most prominent intermolecular interaction is a classic O—H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule.[1] These hydrogen bonds link the molecules into one-dimensional chains that propagate along the b-axis of the crystal lattice.

  • C—H···O Interactions: These chains are further interconnected by weaker C—H···O interactions, forming two-dimensional networks.[1]

  • π-π Stacking: The planar aromatic rings of the quinoline and toluene moieties participate in π-π stacking interactions, which contribute to the overall stability of the crystal packing.[1]

The following diagram illustrates the key intermolecular interactions that govern the crystal packing.

intermolecular_interactions mol1 Quinoline Ring Carboxylic Acid Toluene Ring mol2 Quinoline Ring Carboxylic Acid Toluene Ring mol1:c1->mol2:q2 O-H···N Hydrogen Bond (Forms 1D Chains) mol3 Quinoline Ring Carboxylic Acid Toluene Ring mol1:q1->mol3:q1 π-π Stacking mol1:t1->mol3:t3 π-π Stacking mol1:c1->mol3:q3 C-H···O Interactions (Links Chains)

Caption: Key intermolecular interactions in the crystal lattice.

IV. Conclusion: Structural Insights for Drug Design

The detailed structural analysis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid provides a clear picture of its molecular conformation and the non-covalent forces that dictate its solid-state architecture. The observed hydrogen bonding patterns and π-π stacking interactions are crucial for understanding how this molecule and its derivatives might interact with biological targets such as enzymes and receptors. This knowledge is invaluable for the rational design of novel quinoline-based therapeutic agents with improved efficacy and specificity. The structural data presented here serves as a foundational reference for further computational studies and the synthesis of new analogues in the ongoing quest for more effective medicines.

References

  • Al-Wahaibi, L. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

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A Technical Guide to Molecular Docking and Simulation of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate with Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-focused protocol for investigating the interaction between the novel compound Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate and the therapeutically relevant enzyme Cyclooxygenase-2 (COX-2). We will proceed from initial hypothesis to advanced molecular dynamics, detailing the scientific rationale behind each methodological choice.

Introduction: The Scientific Premise

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The specific compound, Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, while not extensively characterized in public literature, possesses structural motifs suggestive of potential biological activity. Its quinoline core is a known pharmacophore, and the substituted phenyl and carboxylate groups could facilitate interactions with biological targets.[1][2][5]

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs.[6][7] It is an inducible enzyme responsible for the elevated production of prostaglandins during inflammation.[6][7] The active site of COX-2 presents a hydrophobic channel with key polar residues, making it an ideal candidate for docking studies with compounds like our quinoline derivative. This guide will use computational techniques to predict and analyze the binding of this ligand to COX-2, providing a foundational hypothesis for its potential mechanism of action as an anti-inflammatory agent.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand to a target protein.[8] This process allows for a preliminary assessment of the potential for a stable interaction.

Rationale for Target and Ligand Selection
  • Target Protein: We have selected the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) as our receptor.[6] This structure provides a high-resolution view of the active site and the conformation of key residues involved in inhibitor binding.

  • Ligand: The structure of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate will be generated and optimized for docking.

Experimental Workflow: Molecular Docking

The following diagram outlines the key steps in our molecular docking protocol.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Fetch Protein (PDB ID: 1CX2) PrepP Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepP UCSF Chimera Ligand Generate Ligand Structure PrepL Prepare Ligand (Energy Minimization, Assign Charges) Ligand->PrepL Avogadro/Open Babel Grid Define Grid Box (Active Site) PrepP->Grid Dock Run AutoDock Vina PrepL->Dock Grid->Dock Analyze Analyze Poses (Binding Energy, Interactions) Dock->Analyze PyMOL/Discovery Studio

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Protocol: Molecular Docking

Step 1: Receptor and Ligand Preparation [9][10][11][12]

  • Receptor Preparation:

    • Download the PDB file for 1CX2 from the RCSB Protein Data Bank.

    • Using UCSF Chimera or a similar molecular visualization tool, remove all water molecules and the co-crystallized ligand (SC-558).[10]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[13][14]

  • Ligand Preparation:

    • The 2D structure of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate can be drawn using software like ChemDraw or MarvinSketch and saved in a standard format (e.g., MOL).

    • Use Open Babel or a similar tool to convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[9]

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.[15]

Step 2: Grid Box Definition

  • The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Using AutoDockTools (ADT), center the grid box on the known active site of COX-2.[16] This can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Ensure the grid box dimensions are large enough to accommodate the entire ligand and allow for rotational and translational freedom.

Step 3: Running the Docking Simulation with AutoDock Vina

  • AutoDock Vina is a widely used open-source program for molecular docking.[17]

  • Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

  • Execute the Vina command from the terminal. Vina will perform the docking and rank the resulting poses based on their predicted binding affinities (in kcal/mol).[18]

Step 4: Analysis of Docking Results [19][20][21][22][23]

  • The primary output from Vina is a PDBQT file containing multiple binding poses for the ligand, ordered by their binding energy.

  • The pose with the lowest binding energy is typically considered the most favorable.[20]

  • Visualize the top-ranked pose in complex with the receptor using PyMOL or Discovery Studio Visualizer.

  • Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[19] Identify the specific amino acid residues involved in these interactions.

Expected Quantitative Data from Docking

The results of the molecular docking can be summarized in a table for clarity.

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-9.5Tyr385, Arg120, Ser530Hydrogen Bond, Pi-Stacking
2-9.2Val523, Ala527, Leu352Hydrophobic
3-8.9Tyr355, Trp387Pi-Stacking
............

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the ligand-protein complex over time in a simulated physiological environment.[24]

Rationale for MD Simulation

An MD simulation will allow us to:

  • Evaluate the stability of the best-ranked docking pose.

  • Observe conformational changes in both the ligand and the protein upon binding.

  • Calculate key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify stability and flexibility.

Experimental Workflow: Molecular Dynamics Simulation

This diagram illustrates the workflow for setting up and running an MD simulation using GROMACS.

md_workflow cluster_setup System Setup cluster_sim Simulation & Analysis Complex Start with Best Docked Pose Topology Generate Ligand Topology Complex->Topology CGenFF/PRODRG Solvate Solvate with Water Topology->Solvate Ions Add Ions (Neutralize) Solvate->Ions gmx genion Minim Energy Minimization Ions->Minim gmx grompp & mdrun Equil NVT & NPT Equilibration Minim->Equil MD Production MD Run Equil->MD AnalyzeMD Trajectory Analysis (RMSD, RMSF) MD->AnalyzeMD gmx rms, gmx rmsf

Caption: GROMACS MD Simulation Workflow.

Detailed Protocol: GROMACS MD Simulation[25][26][27][28][29][30][31][32]

Step 1: System Preparation

  • Initial Complex: Use the coordinates of the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

  • Force Field and Topology:

    • Select an appropriate force field for the protein (e.g., CHARMM36m).

    • Generate topology and parameter files for the ligand. This is a critical step, as standard force fields do not contain parameters for novel molecules. Web servers like CGenFF or PRODRG can be used for this purpose.[25][26]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge).

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

Step 2: Simulation Execution

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[27]

  • Equilibration:

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. The position restraints are gradually released during this phase.[28]

  • Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory file.

Step 3: Trajectory Analysis [29][30][31][32][33]

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their initial positions. A stable RMSD plot that plateaus over time indicates that the system has reached equilibrium and the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue of the protein. This will highlight flexible regions of the protein and can indicate which residues are most affected by ligand binding.

  • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Expected Quantitative Data from MD Simulation

The analysis of the MD trajectory will yield quantitative data that can be presented in plots and tables.

MetricAverage ValueInterpretation
Protein Backbone RMSD~0.2 nmIndicates structural stability of the protein.
Ligand RMSD~0.1 nmSuggests the ligand remains stably bound in the active site.
Key H-Bond Occupancy (e.g., Ligand-Tyr385)>80%Confirms a persistent and strong hydrogen bond interaction.

Conclusion

This guide has outlined a comprehensive in-silico workflow for investigating the interaction of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate with COX-2. By combining the predictive power of molecular docking with the dynamic insights of molecular dynamics simulations, researchers can build a robust hypothesis for the compound's mechanism of action. The results from these computational studies provide a strong foundation for guiding subsequent experimental validation, such as in vitro enzyme inhibition assays and cell-based anti-inflammatory studies. This integrated approach is a cornerstone of modern, rational drug design and development.

References

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  • How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

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  • GROMACS Tutorials. GROMACS. Available at: [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Available at: [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. Available at: [Link]

  • Analyzing Molecular Dynamics Trajectories Thermodynamically through Artificial Intelligence. Journal of Chemical Theory and Computation. Available at: [Link]

  • Analysis of molecular dynamics trajectories in YASARA. YASARA. Available at: [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. Available at: [Link]

  • On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. The Journal of Chemical Physics. Available at: [Link]

  • GROMACS tutorial. EMBL-EBI. Available at: [Link]

  • 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate. Available at: [Link]

  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Available at: [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. Available at: [Link]

    • Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers. Available at: [Link]

  • Cyclooxygenase-2. Wikipedia. Available at: [Link]

  • A Guide to Molecular Dynamics using GROMACS. iGEM. Available at: [Link]

  • High-Dimensional Trajectory Data Analysis of Molecular Dynamics Simulations. IEEE Xplore. Available at: [Link]

  • 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • Small molecule docking. Bonvin Lab. Available at: [Link]

  • Protein-Ligand Complex. MD Tutorials. Available at: [Link]

  • Protein-ligand docking. Galaxy Training!. Available at: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Steps of ligand docking. Docking Server. Available at: [Link]

  • T019 · Molecular dynamics simulation. TeachOpenCADD. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. RCSB PDB. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • How to initiate protein-ligand docking with MD simulation tools. Matter Modeling Stack Exchange. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Small Molecule Docking. KBbox: Methods. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. Available at: [Link]

  • HEXYL 6-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • HEXYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available at: [Link]

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Methodological & Application

Application Note: Standardized Preparation of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers

Abstract and Introduction

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate belongs to the quinoline carboxylate class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The reproducibility and accuracy of experimental results in drug development and other research fields are fundamentally dependent on the precise and consistent preparation of stock solutions. The physicochemical properties of a compound, such as its solubility and stability, dictate the optimal procedures for its handling and storage.

This application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of stock solutions for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure the integrity and reliability of downstream applications.

Compound Identity and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

Table 1: Compound Identification

Parameter Value Source
Chemical Name Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate [1]
CAS Number 355421-05-5 [1]
Molecular Formula C₂₄H₂₇NO₂ Calculated

| Molecular Weight | 361.48 g/mol | Calculated |

Solubility Profile

Specific empirical solubility data for this compound is not widely published. Therefore, its solubility is predicted based on its chemical structure and the principle of "like dissolves like"[2]. The molecule possesses a large, hydrophobic polycyclic aromatic system (quinoline) and a nonpolar hexyl ester chain. These features suggest poor aqueous solubility and good solubility in organic solvents.

Causality Behind Solvent Choice: The selection of a primary solvent is critical. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice due to its high solubilizing power for a wide range of organic molecules used in biological assays. For applications where DMSO is unsuitable, other polar aprotic solvents may be considered.

Table 2: Predicted Solubility of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Solvent Type Predicted Solubility Rationale
Water, PBS Polar Protic Very Low / Insoluble The large hydrophobic structure prevents effective solvation by water[3].
DMSO Polar Aprotic High Excellent solvent for a wide range of hydrophobic organic compounds.
DMF Polar Aprotic High Similar to DMSO, effective at solvating large organic molecules.
Ethanol Polar Protic Moderate to Low The nonpolar hexyl chain and aromatic rings may limit solubility in short-chain alcohols[2].

| Dichloromethane | Nonpolar Aprotic | High | Suitable for non-biological applications; effective for nonpolar compounds. |

Chemical Stability

The stability of the stock solution is paramount for ensuring consistent results over time. Two primary degradation pathways must be considered for this molecule:

  • Ester Hydrolysis: As a carboxylate ester, the compound is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent carboxylic acid and hexanol. This process can be catalyzed by both acidic and basic conditions[4]. To mitigate this, stock solutions should be prepared in high-purity, anhydrous-grade solvents and stored in tightly sealed containers to minimize moisture exposure.

  • Quinoline Ring Stability: The quinoline core, while generally stable, can be susceptible to degradation upon exposure to light (photodegradation) and oxidation[5]. Discoloration of the solution (e.g., turning yellow or brown) can be an indicator of such degradation[5]. Therefore, protecting solutions from light is a critical precautionary measure.

Materials and Reagents

  • Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous grade (≥99.7%)

  • Ethanol, 200 proof (for cleaning)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes (P1000, P200)

  • Spatula and weighing paper/boat

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety and Handling Precautions

As no specific safety data sheet (SDS) is available for this novel compound, it must be handled with care, assuming it is potentially hazardous.

  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves[6].

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Calculation of Required Mass

The mass of the compound required to prepare a stock solution of a specific volume and concentration is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 5 mL of a 10 mM Stock:

  • Mass (mg) = 10 mmol/L × 0.005 L × 361.48 g/mol

  • Mass (mg) = 1.8074 mg

Therefore, approximately 1.81 mg of the compound is needed.

Step-by-Step Methodology
  • Pre-Weighing Preparation: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weighing: Carefully weigh out the calculated mass (e.g., 1.81 mg) of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate powder. Record the exact mass.

  • Initial Solubilization: Transfer the weighed powder into a clean, appropriately sized glass vial. Add a portion of the total final volume of anhydrous DMSO (e.g., 3 mL for a 5 mL final volume).

  • Dissolution:

    • Cap the vial tightly and vortex the mixture for 30-60 seconds.

    • If the solid is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart solid aggregates, facilitating dissolution.

    • Visually inspect the solution against a bright background to ensure no solid particles remain. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 5 mL Class A volumetric flask. Rinse the initial vial with a small amount of fresh DMSO and add the rinsing to the volumetric flask to ensure the complete transfer of the compound.

  • Dilution to Volume: Carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Transfer the final stock solution into smaller, clearly labeled, light-protecting (amber) glass vials with PTFE-lined caps. This prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.

Workflow Visualization

G Figure 1: Stock Solution Preparation Workflow A 1. Calculate Required Mass B 2. Weigh Compound on Analytical Balance A->B C 3. Transfer Powder to Vial B->C D 4. Add ~70% of Final Solvent Volume C->D E 5. Dissolve (Vortex / Sonicate) D->E F 6. Visually Inspect for Complete Dissolution E->F F->E If Particulates Remain G 7. Transfer to Volumetric Flask F->G If Clear H 8. Add Solvent to Final Volume Mark G->H I 9. Mix by Inversion H->I J 10. Aliquot into Light-Protecting Vials I->J K 11. Store at -20°C or -80°C J->K

Caption: Workflow for preparing a validated stock solution.

Quality Control and Storage

Verification of Dissolution

The primary quality control check is a thorough visual inspection to confirm that all solid material has dissolved. A clear, particulate-free solution is the minimum standard for acceptance. For GMP or other regulated environments, a stability-indicating HPLC method may be required to confirm concentration and purity over time[5].

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of the stock solution until use.

  • Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).

  • Light Protection: Always store vials in the dark (e.g., in a freezer box) to prevent photolytic degradation[5].

  • Moisture Prevention: Use vials with high-quality PTFE-lined caps to create a tight seal and prevent moisture from entering, which could cause hydrolysis[4].

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by creating single-use aliquots. This practice prevents the potential for compound precipitation and degradation.

Troubleshooting

Table 3: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Compound fails to dissolve completely. Insufficient solvent volume; poor solubility in the chosen solvent; low compound purity. Continue sonication for another 10-15 minutes. If still undissolved, the solution may be supersaturated. Prepare a new solution at a lower concentration. Consider an alternative solvent if solubility is the limiting factor.
Solution is hazy or cloudy. Presence of insoluble impurities; compound precipitation upon standing. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant. Note this in the experimental record. If precipitation is suspected, gentle warming may redissolve the compound.

| Solution color changes over time. | Compound degradation (oxidation or photodegradation). | Discard the solution. Prepare a fresh stock solution and ensure it is strictly protected from light and stored under inert gas (e.g., argon or nitrogen) if necessary. |

References

  • NextSDS. (n.d.). HEXYL 6-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). HEXYL 6-BROMO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • ChemAnalyst. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Gao, H., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • Lupsa, N., et al. (2021). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. Retrieved from [Link]

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Application Notes and Protocols for the NMR Characterization of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties are intrinsically linked to the substitution patterns on the quinoline ring system. Consequently, the precise and unambiguous structural elucidation of novel quinoline derivatives is a cornerstone of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of these complex organic molecules in solution.

This comprehensive guide, intended for researchers and scientists in the field, provides an in-depth technical overview and practical protocols for the complete NMR characterization of a representative quinoline derivative, Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate . We will delve into the principles and application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments to achieve a full assignment of all proton and carbon signals and to confirm the connectivity and spatial arrangement of the molecule.

Molecular Structure and Numbering Scheme

For clarity throughout this guide, the following numbering scheme will be used for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate:

Figure 1: Structure of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate with atom numbering.

Part 1: Sample Preparation for NMR Analysis

The quality of the NMR data is critically dependent on the sample preparation. The following protocol outlines the recommended procedure.

Protocol 1: Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass Determination: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: 1D NMR Spectroscopy: The Foundation of Structural Elucidation

One-dimensional NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the number of protons of each type), and multiplicity (information about neighboring protons).

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 7.0 - 8.5 ppm): Protons on the quinoline and phenyl rings will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The specific chemical shifts will be influenced by the electron-donating methyl groups and the electron-withdrawing carboxylate group.

  • Aliphatic Region (δ 0.8 - 4.5 ppm): Protons of the hexyl chain and the two methyl groups will appear in this upfield region. The -OCH₂- protons of the hexyl chain will be the most downfield in this region due to the deshielding effect of the adjacent oxygen atom.

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule, revealing the complexity of the carbon framework.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (δ ~165-175 ppm): The ester carbonyl carbon (C-11) will be the most downfield signal.[1]

  • Aromatic Carbons (δ ~110-160 ppm): The numerous carbons of the quinoline and phenyl rings will resonate in this region. Quaternary carbons will generally have lower intensities.

  • Aliphatic Carbons (δ ~10-70 ppm): The carbons of the hexyl chain and the two methyl groups will appear in the upfield region. The -OCH₂- carbon (C-1') of the hexyl chain will be the most downfield among the aliphatic carbons.

Part 3: 2D NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying spin systems within the molecule, such as the protons on the quinoline and phenyl rings and the protons within the hexyl chain.

dot

Caption: Expected COSY correlations for key spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is an incredibly powerful experiment for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

dot

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is the key experiment for connecting the different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons.

dot

Caption: Crucial long-range ¹H-¹³C correlations for structural assembly.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations and Conformation

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of the molecule. For the target molecule, NOESY can confirm the proximity of substituents on the quinoline ring and provide insights into the preferred conformation of the flexible hexyl chain.

Expected Key NOESY Correlations:

  • Proximity of the H-3 proton to the ortho-protons of the 2-phenyl group.

  • Correlation between the 6-methyl protons and the H-5 and H-7 protons of the quinoline ring.

  • Correlations between the -OCH₂- protons of the hexyl chain (H-1') and the H-3 and H-5 protons of the quinoline ring, which can indicate the orientation of the ester group.

  • Correlations between adjacent methylene groups in the hexyl chain, confirming its linear nature.

Part 4: Predicted NMR Data and Interpretation

Based on the analysis of structurally similar compounds, a predicted set of ¹H and ¹³C NMR data for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate in CDCl₃ is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H)
3~8.1 (s)~118C-2, C-4, C-4a
5~8.0 (d, J ≈ 8.5)~128C-4, C-6, C-7, C-8a
6-CH₃~2.5 (s)~22C-5, C-6, C-7
7~7.5 (dd, J ≈ 8.5, 2.0)~135C-5, C-6, C-8, C-8a
8~7.8 (d, J ≈ 2.0)~125C-6, C-7, C-8a
2', 6' (phenyl)~8.1 (d, J ≈ 8.0)~128C-2, C-4' (phenyl)
3', 5' (phenyl)~7.3 (d, J ≈ 8.0)~130C-1' (phenyl), C-4' (phenyl)
4'-CH₃ (phenyl)~2.4 (s)~21C-3', C-4', C-5' (phenyl)
1' (hexyl)~4.4 (t, J ≈ 6.5)~66C-11 (C=O), C-2' (hexyl), C-4
2' (hexyl)~1.8 (quint, J ≈ 7.0)~31C-1' (hexyl), C-3' (hexyl), C-11 (C=O)
3' (hexyl)~1.4 (m)~26C-2' (hexyl), C-4' (hexyl)
4' (hexyl)~1.3 (m)~29C-3' (hexyl), C-5' (hexyl)
5' (hexyl)~1.3 (m)~23C-4' (hexyl), C-6' (hexyl)
6' (hexyl)~0.9 (t, J ≈ 7.0)~14C-4' (hexyl), C-5' (hexyl)
2-~157-
4-~148-
4a-~124-
6-~138-
8a-~149-
1' (phenyl)-~137-
4' (phenyl)-~140-
11 (C=O)-~167-

Note: These are predicted values and may vary slightly in an experimental setting.

Part 5: Detailed Experimental Protocols for 2D NMR

The following are generalized, step-by-step protocols for acquiring 2D NMR data on a modern NMR spectrometer (e.g., Bruker Avance series).

Protocol 2: 2D NMR Data Acquisition

  • Load Standard Parameters: Load a standard parameter set for the desired 2D experiment (e.g., cosygpppqf for COSY, hsqcedetgpsisp2.3 for edited HSQC, hmbcgplpndqf for HMBC, and noesygpph for NOESY).

  • Set Spectral Widths:

    • For homonuclear experiments (COSY, NOESY), set the spectral width in both dimensions (F2 and F1) to cover all proton signals (e.g., 0-10 ppm).

    • For heteronuclear experiments (HSQC, HMBC), set the F2 (proton) spectral width as above. Set the F1 (carbon) spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

  • Set Acquisition Parameters:

    • Number of Scans (NS): For concentrated samples, 2-8 scans per increment are usually sufficient.

    • Number of Increments (TD in F1): A value of 256-512 increments will provide good resolution in the indirect dimension.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

  • Optimize Key Parameters:

    • For HSQC , ensure the CNST2 value is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

    • For HMBC , the CNST2 value should be optimized for a long-range coupling of 8-10 Hz.

    • For NOESY , the mixing time (d8) is a crucial parameter. For a molecule of this size, a mixing time of 500-800 ms is a good starting point.

  • Receiver Gain Adjustment: Automatically adjust the receiver gain (rga) before starting the acquisition.

  • Start Acquisition: Initiate the experiment (zg).

Protocol 3: 2D NMR Data Processing

  • Fourier Transformation: Apply a sine or squared sine window function followed by Fourier transformation in both dimensions (xfb).

  • Phase Correction: For phase-sensitive experiments (e.g., HSQC, NOESY), perform automatic or manual phase correction in both dimensions.

  • Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline.

  • Calibration: Calibrate the spectra using the residual solvent peak or TMS.

Conclusion

The comprehensive suite of modern NMR experiments described in this guide provides a robust and reliable methodology for the complete structural characterization of complex quinoline derivatives like Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine the atomic connectivity, assign all proton and carbon signals, and gain valuable insights into the three-dimensional structure of these important molecules. This detailed characterization is an indispensable step in the journey of drug discovery and development.

References

  • PubChem. (n.d.). Hexyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, San Diego. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • University of Arizona. (n.d.). 2D NMR. Retrieved from [Link]

  • Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Application Notes and Protocols: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Quinoline and its derivatives represent a cornerstone in the development of modern fluorescent probes, offering a highly versatile and tunable platform for a vast array of applications in biological imaging, chemical sensing, and drug discovery.[1][2][3] Their intrinsic photophysical properties, combined with the relative ease of synthetic modification, have established them as powerful tools for elucidating complex biological processes.[4][5] The quinoline core, a bicyclic aromatic heterocycle, provides a rigid framework that can be functionalized at various positions to modulate its electronic and, consequently, its fluorescent characteristics.[4] This allows for the rational design of probes with tailored absorption and emission profiles, enhanced quantum yields, and specific affinities for target analytes.[2]

This guide details the application of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate , a novel quinoline-based fluorophore, for advanced fluorescence microscopy and sensing applications. We will delve into its anticipated photophysical properties, provide detailed protocols for its use in cellular imaging, and discuss potential sensing mechanisms based on the well-established chemistry of the quinoline scaffold.

Anticipated Photophysical Properties and Design Rationale

The structure of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate suggests several key features that are advantageous for a fluorescent probe. The extended π-conjugated system, encompassing the quinoline and the 4-methylphenyl substituent, is expected to result in absorption and emission in the near-UV to visible range. The hexyl ester at the 4-position enhances the lipophilicity of the molecule, which can facilitate its passive diffusion across cellular membranes.

Table 1: Key Performance Indicators of Quinoline-Based Fluorophores

ParameterDescriptionDesired Characteristic for Probes
Molar Absorptivity (ε) A measure of how strongly a molecule absorbs light at a specific wavelength.High values are desirable for bright signals at low concentrations.[1]
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A higher quantum yield indicates a more efficient and brighter fluorophore.[1]
Stokes Shift The difference in wavelength between the absorption and emission maxima.A larger Stokes shift minimizes self-absorption and improves signal-to-noise ratio.[1]
Photostability The ability of a fluorophore to resist degradation upon light exposure.High photostability is crucial for long-term imaging experiments.[1]

The fluorescence of quinoline derivatives can be sensitive to the local environment, a property known as solvatochromism.[1] Furthermore, the nitrogen atom in the quinoline ring can participate in coordination with metal ions, potentially leading to chelation-enhanced fluorescence (CHEF), or its fluorescence can be modulated by pH changes through protonation.[6][7][8] These characteristics open up possibilities for this probe to act as a sensor for specific ions or pH gradients within cellular compartments.

Synthesis of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

The precursor, 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, can be synthesized via a Pfitzinger reaction between 5-methylisatin and 1-(4-methylphenyl)ethan-1-one in the presence of a base.[11] The subsequent esterification with hexanol would yield the desired product.

Synthesis_Workflow A 5-Methylisatin C Pfitzinger Reaction (KOH, Ethanol/Water, Reflux) A->C B 1-(4-methylphenyl)ethan-1-one B->C D 6-Methyl-2-(4-methylphenyl) quinoline-4-carboxylic acid C->D F Esterification (e.g., Fischer Esterification) D->F E Hexanol E->F G Hexyl 6-methyl-2-(4-methylphenyl) -4-quinolinecarboxylate F->G

Caption: Plausible synthetic workflow for the target fluorescent probe.

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the key spectral properties of the fluorescent probe.

Materials:

  • Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., ethanol or PBS) to a final concentration of 1-10 µM.

  • Absorption Spectrum:

    • Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_max_abs).

  • Emission Spectrum:

    • Using the fluorometer, excite the sample at its λ_max_abs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 700 nm).

    • Identify the wavelength of maximum emission (λ_max_em).

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Protocol 2: Live Cell Imaging

Objective: To visualize the subcellular distribution of the fluorescent probe in living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed complete cell culture medium at a final concentration of 1-10 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope. Use an excitation wavelength close to the probe's λ_max_abs and collect the emission at the appropriate wavelength range.

Live_Cell_Imaging_Workflow A Seed cells on glass-bottom dishes B Prepare probe working solution (1-10 µM in medium) A->B C Incubate cells with probe (37°C, 30-60 min) B->C D Wash cells twice with warm PBS C->D E Image with fluorescence microscope D->E

Caption: Workflow for live cell imaging with the fluorescent probe.

Potential Applications and Sensing Mechanisms

The versatile quinoline scaffold suggests several potential applications for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate as a fluorescent probe.

Sensing of Metal Ions (e.g., Zn²⁺)

Quinoline derivatives are widely recognized for their ability to act as chemosensors for metal ions, particularly Zn²⁺.[7][8] The binding of Zn²⁺ to the quinoline nitrogen and a nearby coordinating group can lead to a significant enhancement of fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or by inhibiting Photoinduced Electron Transfer (PET).[7][12]

CHEF_Mechanism Probe_Free Probe (Low Fluorescence) Probe_Bound Probe-Zn²⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound + Zn²⁺ Fluorescence_Low Weak Emission Probe_Free->Fluorescence_Low PET Quenching Fluorescence_High Strong Emission Probe_Bound->Fluorescence_High CHEF Zn Zn²⁺ Zn->Probe_Bound Light Excitation Light Light->Probe_Free Light->Probe_Bound

Caption: Putative CHEF mechanism for Zn²⁺ sensing.

pH Sensing

The fluorescence of N-heterocyclic aromatic compounds like quinolines can be highly dependent on pH.[6] In acidic environments, the quinoline nitrogen can become protonated, which alters the electronic structure of the molecule and can lead to a significant increase in fluorescence intensity.[6] This property could be exploited to visualize acidic organelles such as lysosomes.[3]

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: This could be due to low probe concentration, insufficient incubation time, or photobleaching. Optimize probe concentration and incubation time, and minimize light exposure during imaging.

  • High Background Fluorescence: Incomplete removal of the probe after loading can lead to high background. Ensure thorough washing steps.

  • Cell Toxicity: At high concentrations, the probe may exhibit cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration range.

Conclusion

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate holds significant promise as a versatile fluorescent probe for a range of applications in cell biology and chemical sensing. Its quinoline core provides a robust and tunable fluorophore, while the hexyl ester modification is anticipated to enhance cell permeability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this novel compound.

References

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives - Benchchem.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers.
  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags | The Journal of Organic Chemistry - ACS Publications.
  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry.
  • Quinoline-based fluorescent small molecules for live cell imaging - PubMed.
  • Chemical Science.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC.
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC.
  • Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies - New Journal of Chemistry (RSC Publishing).
  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts - Technical Disclosure Commons.
  • BDP® 581/591 dye for detection and monitoring of cellular oxidative stress.
  • Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging - MDPI.
  • 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | VWR, part of Avantor.

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Application Note: In Vivo Dosing Formulations for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Rationale

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a highly lipophilic quinoline-4-carboxylate derivative. Structurally, it features a quinoline core substituted with a p-tolyl group at the 2-position, a methyl group at the 6-position, and a long-chain hexyl ester at the 4-position[1].

From a formulation perspective, this molecule presents extreme challenges for in vivo preclinical studies:

  • High Lipophilicity (LogP > 5): The combination of the hexyl ester and bulky aromatic rings renders the molecule practically insoluble in aqueous buffers[1].

  • Lack of Ionizable Centers at Physiological pH: The esterification of the carboxylate group removes the primary acidic center, and the quinoline nitrogen is only weakly basic, preventing the use of simple pH-adjustment strategies for solubilization.

  • BCS Class II/IV Characteristics: It exhibits dissolution-rate-limited absorption, meaning standard aqueous suspensions (e.g., 0.5% Methylcellulose) will likely result in erratic pharmacokinetics (PK), high fecal excretion, and poor systemic exposure[2].

To overcome these barriers, we must employ aggressive co-solvent/surfactant systems for Intravenous (IV) administration and Lipid-Based Formulations (LBF) for Oral (PO) administration[3][4].

Intravenous (IV) Protocol: The Co-Solvent/Surfactant System

For IV dosing (typically in mice or rats), the formulation must be a perfectly clear solution to prevent capillary blockade or pulmonary embolism[2]. We utilize a field-proven 5/40/5/50 co-solvent system.

Causality of Excipient Selection
  • 5% DMSO (Primary Solvent): Dimethyl sulfoxide is required to break the strong crystal lattice of the highly hydrophobic hexyl ester. Keeping it at ≤5% prevents acute toxicity and hemolysis in vivo[2].

  • 40% PEG300 or PEG400 (Co-Solvent): Polyethylene glycol acts as a transition solvent. It is miscible with both DMSO and water, preventing the API from crashing out when aqueous media is introduced[2].

  • 5% Tween 80 (Surfactant): Polysorbate 80 forms protective micelles around the lipophilic API, ensuring it remains in a thermodynamically stable nano-dispersion upon injection into the bloodstream[4].

  • 50% Saline (Aqueous Diluent): Provides isotonicity and reduces the viscosity of the PEG/DMSO mixture for smooth intravenous injection.

Step-by-Step Methodology

Note: The order of addition is strictly non-negotiable. Adding aqueous media before the surfactant will cause irreversible API nucleation.

  • Primary Solubilization: Weigh the required mass of the API into a sterile glass vial. Add the calculated volume of DMSO (5% of final volume) . Vortex vigorously until the powder is completely dissolved.

  • Co-Solvent Integration: Add PEG400 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute. The solution must remain crystal clear.

  • Micellar Shielding: Add Tween 80 (5% of final volume) . Sonicate the mixture in a 37°C water bath for 5 minutes to ensure homogenous integration of the viscous surfactant.

  • Aqueous Dilution: While continuously stirring the mixture on a magnetic plate, add 0.9% Saline (50% of final volume) dropwise.

Self-Validating System: The Tyndall Effect

Before drawing the formulation into a syringe, shine a laser pointer (e.g., 532 nm green laser) through the glass vial.

  • Pass: The beam passes cleanly through without scattering. The solution is a true solution or stable nano-micellar dispersion (<10 nm).

  • Fail: The beam path is highly visible (Tyndall effect) or the solution appears slightly opalescent. This indicates micro-precipitation. Do not inject IV. You must reformulate, potentially increasing PEG400 to 45% and reducing Saline to 45%.

IV_Workflow Step1 1. API Solubilization (5% DMSO) Step2 2. Co-solvent Addition (40% PEG400) Step1->Step2 Vortex until clear Step3 3. Surfactant Integration (5% Tween 80) Step2->Step3 Sonicate (37°C) Step4 4. Aqueous Dilution (50% Saline, Dropwise) Step3->Step4 Continuous stirring QC Self-Validation (Tyndall Effect & DLS) Step4->QC Equilibration (15 min) Pass Clear Solution Proceed to IV Dosing QC->Pass Laser passes cleanly Fail Precipitation Detected Adjust Co-solvents QC->Fail Beam scattering visible Fail->Step1 Reformulate

Fig 1: Step-by-step workflow and self-validation loop for the IV co-solvent formulation.

Oral (PO) Protocol: Lipid-Based Formulation (SEDDS)

For oral administration, standard aqueous suspensions will fail due to the hexyl ester's hydrophobicity. Instead, we utilize a Self-Emulsifying Drug Delivery System (SEDDS)[3].

Causality of Excipient Selection & Lymphatic Transport

By pre-dissolving the API in a lipid/surfactant matrix, we bypass the dissolution step in the GI tract[3][4]. Furthermore, highly lipophilic compounds with long alkyl chains (like the hexyl ester) have a high affinity for chylomicrons[4]. When the lipid formulation is digested by intestinal lipases, the API is incorporated into mixed micelles, absorbed by enterocytes, and packaged into chylomicrons. This directs the drug into the lymphatic system , completely bypassing the portal vein and avoiding first-pass hepatic metabolism[4].

Step-by-Step Methodology (Type III SEDDS)
  • Matrix Preparation: In a glass vial, combine 10% Ethanol , 30% Kolliphor EL (Cremophor) , and 60% Phosal 50 PG (a phosphatidylcholine-based lipid excipient).

  • Solubilization: Add the API powder to the lipid matrix.

  • Homogenization: Sonicate the mixture at 40°C for 15–20 minutes until a homogenous, transparent, yellowish oil is formed.

  • Dosing: Administer the lipid formulation directly via oral gavage. The formulation will self-emulsify in vivo upon contact with gastric fluids.

Self-Validating System: SGF Dispersion Test

To ensure the SEDDS will perform in vivo, take a 50 µL aliquot of your final lipid formulation and drop it into 5 mL of Simulated Gastric Fluid (SGF) at 37°C under mild stirring.

  • Pass: The oil rapidly disperses into a fine, bluish-white translucent microemulsion without any visible flakes or phase separation.

  • Fail: Oil droplets coalesce at the surface or API crystals precipitate at the bottom.

PO_Pathway LBF Lipid-Based Formulation (API + SEDDS) Stomach Gastric Dispersion (Fine Emulsion) LBF->Stomach PO Admin Intestine Intestinal Lipolysis (Bile Salts) Stomach->Intestine Transit Micelles Mixed Micelles (Solubilized API) Intestine->Micelles Digestion Enterocyte Enterocyte Uptake Micelles->Enterocyte Apical Absorption Lymph Chylomicron Assembly & Lymphatic Transport Enterocyte->Lymph Hexyl Ester Affinity Blood Systemic Circulation (Bypasses Liver) Lymph->Blood Thoracic Duct

Fig 2: Mechanism of absorption for the PO lipid-based formulation, highlighting lymphatic transport.

Quantitative Formulation Summary

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Composition 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline10% Ethanol / 30% Kolliphor EL / 60% Phosal 50 PG
Physical State Clear Solution / Nano-dispersionHomogenous Lipid Oil (Self-emulsifying)
Max Concentration ~2 - 5 mg/mL (API dependent)~10 - 25 mg/mL (API dependent)
Max Dose Vol (Mice) 5 mL/kg (e.g., 100 µL for 20g mouse)10 mL/kg (e.g., 200 µL for 20g mouse)
Primary Absorption Direct Systemic CirculationLymphatic Transport (Chylomicrons)
Stability Expectation Use within 4 hours (risk of delayed precipitation)Stable for >7 days at room temperature

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH PubMed Central (PMC). Available at:[Link][1]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. NIH PubMed Central (PMC). Available at:[Link][2]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. NIH PubMed Central (PMC). Available at:[Link][3]

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Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth, science-backed answers to common questions, offering both theoretical understanding and practical, step-by-step protocols to help you achieve your experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why is Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate so poorly soluble in aqueous media?

A1: The poor aqueous solubility of this molecule is a direct result of its chemical structure. To understand this, we must consider its key components:

  • Large Aromatic System: The core structure is a quinoline ring attached to a methylphenyl (tolyl) group. These large, rigid, aromatic portions are inherently hydrophobic, meaning they do not interact favorably with polar water molecules.

  • Lipophilic Chains: The presence of a hexyl ester group (a six-carbon chain) significantly increases the molecule's lipophilicity or "oil-loving" nature.

  • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be protonated or deprotonated at physiological pH. Such ionization is a primary driver of water solubility for many drug compounds.

Q2: I need to make a stock solution for my experiments. What organic solvents are recommended?

A2: Given its lipophilic nature, Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate will be readily soluble in most common organic solvents.[3][4] For creating concentrated stock solutions for in vitro experiments, the preferred choice is Dimethyl Sulfoxide (DMSO) .

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of nonpolar and polar compounds. It is miscible with water, which allows for the subsequent dilution of the stock solution into aqueous experimental media.

Best Practices for Stock Solution Preparation:

  • High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent degradation of your compound and ensure reproducibility.

  • Concentration: Aim for a high but practical stock concentration (e.g., 10-50 mM). This minimizes the final concentration of DMSO in your aqueous working solution.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.

Caution on DMSO in Cell-Based Assays: While widely used, DMSO can be toxic to cells, typically at concentrations above 0.5% (v/v).[5] It can induce differentiation, cell cycle arrest, or apoptosis depending on the cell line and exposure time.[6][7] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to distinguish the effect of the compound from the effect of the solvent.[8]

SolventTypical Stock Conc.Key AdvantagePrimary Concern (for aqueous assays)
DMSO 10-50 mMHigh solubilizing power; miscible with waterCellular toxicity at final concentrations >0.5%[5][8]
Ethanol 1-10 mMLess toxic than DMSO for some applicationsCan be more cytotoxic than DMSO for certain cell lines[8]
DMF 10-50 mMHigh solubilizing powerHigher toxicity profile than DMSO
Q3: My cellular assay is sensitive to organic solvents. How can I prepare an aqueous formulation without DMSO?

A3: This is a common and critical challenge. When solvent toxicity is a concern, we must turn to formulation strategies that enhance the apparent solubility of the compound in water. The two most effective and widely used approaches for laboratory-scale experiments are cyclodextrin complexation and surfactant-based micellar solubilization .[9][10]

These methods don't change the intrinsic solubility of the molecule itself. Instead, they create nano-sized carriers that encapsulate the lipophilic drug, presenting a hydrophilic exterior to the aqueous environment.[11]

Below is a decision workflow to help you choose the best path forward.

G start Start: Need Aqueous Formulation stock_ok Is a high concentration stock solution acceptable? start->stock_ok use_dmso Use DMSO Stock (Dilute >1:1000 in media) stock_ok->use_dmso  No (Solvent Sensitive Assay) complexation Explore Formulation Strategies stock_ok->complexation Yes strategy Choose Primary Strategy complexation->strategy cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Need high stability & low excipient interaction surfactant Micellar Solubilization strategy->surfactant Need high concentration & cost is a factor cyclo_adv Advantages: - Well-defined stoichiometry - Low cell toxicity - Can improve stability cyclodextrin->cyclo_adv surf_adv Advantages: - High loading capacity - Wide variety available - Cost-effective surfactant->surf_adv

Caption: Decision workflow for selecting a solubilization method.

Q4: Can you provide a starting protocol for using cyclodextrins?

A4: Certainly. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12][13] They can encapsulate a "guest" molecule like yours, forming a water-soluble "inclusion complex."[14][15] For a molecule with the size and complexity of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, a derivative of β-cyclodextrin , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , is the recommended starting point due to its high aqueous solubility and excellent safety profile.[15]

This experiment is essential to find the molar ratio of HP-β-CD to your compound that yields the highest solubility enhancement.[16]

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., PBS) at concentrations ranging from 0 to 50 mM.

  • Addition of Compound: Add an excess amount of your compound (enough that you can see undissolved solid) to 1 mL of each HP-β-CD solution in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm PVDF syringe filter to remove the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of your dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy if the compound has a unique absorbance peak).

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph will show how solubility increases with cyclodextrin concentration and can be used to determine the stoichiometry of the complex.[16]

Once the optimal ratio is known (often starting with a 1:1 molar ratio), you can prepare a solid, readily dissolvable powder of the inclusion complex.[17][18]

  • Dissolution: Dissolve the HP-β-CD in water. In a separate container, dissolve your compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Stirring: Allow the mixture to stir for 24 hours at room temperature to facilitate complex formation.

  • Freezing: Rapidly freeze the solution by, for example, immersing the flask in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.[16] This powder can be readily dissolved in your aqueous experimental media.

G cluster_0 Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Drug Drug (Lipophilic) Water Water Molecules CD->Water Favorable Interaction Drug->Water Unfavorable Interaction

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Q5: How do surfactants work, and which one should I try first?

A5: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. In an aqueous solution, above a specific concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles .[19] The hydrophobic tails form a core, creating a microenvironment where your lipophilic compound can be solubilized, while the hydrophilic heads form an outer shell that interfaces with the water.[20][21][22]

For initial experiments, non-ionic surfactants are generally preferred due to their lower toxicity and reduced interaction with biological systems compared to ionic surfactants.

Recommended Starting Surfactants:

SurfactantTypeTypical CMC (Aqueous)Key Characteristics
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mMWidely used in pharmaceutical formulations; generally low toxicity.
Polysorbate 20 (Tween® 20) Non-ionic~0.059 mMCommon in biological assays (e.g., ELISA); gentler on cell membranes.
Kolliphor® EL (Cremophor® EL) Non-ionic~0.016 mMExcellent solubilizer for highly lipophilic compounds.
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mM[23]Strong solubilizer but often denatures proteins and is highly cytotoxic. Use with extreme caution in biological assays.

Note: CMC values can be affected by temperature, pH, and the presence of electrolytes.[24][25]

Experimental Approach: The process is similar to the phase solubility study for cyclodextrins. Prepare solutions of the surfactant in your buffer at concentrations well above its CMC (e.g., 10-100 times the CMC). Add an excess of your compound, equilibrate for 24-48 hours, separate the undissolved solid, and quantify the concentration in the supernatant. This will identify the surfactant and concentration that provides the best solubilization capacity.

Caption: Micellar solubilization of a hydrophobic drug.

By systematically applying these principles and protocols, you can overcome the solubility challenges presented by Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate and successfully advance your research. For further specific inquiries, please do not hesitate to reach out.

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  • Weerapol, Y., & Limmatvapirat, S. (2016). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Journal of Pharmaceutical Sciences, 105(10), 2963-2975. [Link]

  • Various Authors. (2013). What is the criteria for selection of lipophilic solvents for the solubility of lipophilic substances? ResearchGate. [Link]

  • Da Settimo, F., & Taliani, S. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 73. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the synthesis of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. The synthesis is typically a two-stage process: first, the construction of the quinoline core, followed by esterification. This document addresses potential pitfalls in both stages to help you optimize your reaction yield and product purity.

Section 1: Troubleshooting the Synthesis of 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic Acid

The formation of the quinoline-4-carboxylic acid core is the foundational step. The most common and direct route for this specific structure is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] An alternative is the Pfitzinger reaction, which condenses an isatin derivative with a carbonyl compound.[2][3] Low yields in this stage are frequently reported and often stem from side reactions and suboptimal conditions.

Q1: My reaction to form the quinoline-4-carboxylic acid precursor is resulting in a low yield and a significant amount of dark, tar-like material. What is happening and how can I fix it?

A1: This is the most common challenge in acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions.[4] The formation of a dark, often intractable tar is primarily due to the acid-catalyzed self-condensation and polymerization of the highly reactive starting materials, particularly the aldehyde and pyruvic acid.[4]

Causality & Mitigation Strategies:

  • Control Reaction Temperature: Temperature is a critical parameter. While heat is required to drive the reaction, excessive temperatures dramatically accelerate polymerization side reactions.[4][5]

    • Recommendation: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Start with milder conditions (e.g., 65-80°C) and only increase if the reaction stalls.[1] Stepwise heating can also help control initial exothermic events.[4]

  • Optimize Reagent Addition: The initial mixing of reactants can generate a significant exotherm, promoting polymerization.

    • Recommendation: Add the aldehyde and pyruvic acid solution dropwise to the heated solution of the aniline (4-methylaniline).[1][4] This helps to manage the reaction's exothermicity and keeps the concentration of the most reactive species low, favoring the desired product pathway over self-polymerization.

  • Re-evaluate Your Catalyst System: The choice and concentration of the acid catalyst are crucial. Harsh, highly concentrated acids can exacerbate tar formation.

    • Recommendation: While classical methods use strong Brønsted acids (HCl, H₂SO₄), consider screening modern, milder catalysts. Lewis acids such as BF₃·THF, ZnCl₂, or Sc(OTf)₃ have been shown to be effective and can sometimes offer better control.[1][6][7] For a greener approach, solid acid catalysts or nanocatalysts can significantly reduce side reactions and simplify workup.[8]

Q2: The reaction seems to stall or not go to completion, even after extended reaction times. What factors should I investigate?

A2: A stalled reaction points to issues with reactant/catalyst purity, activity, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Purity of Starting Materials: Impurities in the starting materials, especially residual water in the solvent or reagents, can inhibit catalysis and lead to unwanted side products.[9] Ensure your 4-methylaniline, 4-methylbenzaldehyde, and pyruvic acid are of high purity.

  • Assess Catalyst Activity: Ensure the acid catalyst is active and used in the correct stoichiometric ratio. If using a Lewis acid, ensure it has not been deactivated by atmospheric moisture. The optimal catalyst loading should be confirmed, as too little will be ineffective and too much can promote side reactions.[1]

  • Monitor Reaction Progress: Do not rely solely on reaction time. Actively monitor the consumption of starting materials and the formation of the product using Thin-Layer Chromatography (TLC).[5] This provides direct evidence of whether the reaction is progressing, stalled, or complete.

  • Optimize Temperature and Time: If the reaction is clean but slow, a modest increase in temperature or an extension of the reaction time may be necessary. Many of these syntheses require 4-24 hours to reach completion.[9]

Experimental Protocol: Doebner Synthesis of 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid

This protocol provides a representative starting point for optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methylaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add the acid catalyst (e.g., BF₃·THF, 0.5 equivalents) to the aniline solution and stir.[1]

  • Initial Reaction: Heat the mixture to 65°C.[1]

  • Slow Addition: Prepare a solution of 4-methylbenzaldehyde (1.1 equivalents) and pyruvic acid (1 equivalent) in the same solvent. Add this solution dropwise to the heated aniline mixture over 1 hour.

  • Reaction Completion: Maintain the temperature and continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the mixture is typically poured into water and the pH is adjusted to the isoelectric point of the carboxylic acid to induce precipitation. The crude solid can then be collected and washed.

Visualization of the Doebner Reaction Pathway

Doebner_Reaction Aniline 4-Methylaniline Imine Imine Intermediate Aniline->Imine + H⁺ Aldehyde 4-Methylbenzaldehyde Aldehyde->Imine + H⁺ Polymer Tar / Polymerization Aldehyde->Polymer Self-Condensation (Excess Heat/Acid) PyruvicAcid Pyruvic Acid Cyclized Cyclized Intermediate PyruvicAcid->Cyclized Addition & Cyclization PyruvicAcid->Polymer Self-Condensation (Excess Heat/Acid) Catalyst Acid Catalyst Catalyst->Imine Catalyst->Polymer Enamine Enamine Tautomer Imine->Enamine Tautomerization Enamine->Cyclized Addition & Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product - H₂O Oxidation

Caption: The Doebner reaction pathway and key side reaction.

Section 2: Troubleshooting the Esterification with Hexanol

Once the quinoline-4-carboxylic acid precursor is synthesized and purified, the final step is esterification with hexan-1-ol. While seemingly straightforward, this step can also suffer from low yields if the appropriate method is not chosen.

Q3: My Fischer esterification with hexanol is giving a very low yield. What can I do to drive the reaction to completion?

A3: Fischer esterification is an equilibrium-limited process. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials. For sterically hindered or electronically deactivated carboxylic acids, this can be a significant barrier.

Driving the Equilibrium Forward:

StrategyMechanismRecommended Protocol
Water Removal Le Châtelier's Principle: Removing a product shifts the equilibrium towards the products.Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). Reflux the reaction mixture; the water will be collected in the side arm, physically removing it from the reaction.
Use of Excess Alcohol Le Châtelier's Principle: Increasing the concentration of a reactant shifts the equilibrium.Use a significant excess of hexanol (5-10 equivalents). This is most practical if hexanol is inexpensive and can be easily removed after the reaction.
Optimize Catalyst Increases the rate at which equilibrium is reached.Ensure an adequate loading of a strong Brønsted acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[10]
Use a Condensing Agent Activates the carboxylic acid, making it more susceptible to nucleophilic attack.A study has shown that hydrogen peroxide can act as an effective condensing agent in combination with H₂SO₄ to improve yields.[10]
Q4: I tried using a coupling agent like DCC/DMAP (Steglich esterification) and the yield is still poor. Why might this be and what are the alternatives?

A4: While Steglich esterification is powerful, it can be problematic with certain substrates. The quinoline nitrogen can act as a base, interfering with the catalyst, and the steric environment around the C4-carboxyl group may hinder the approach of the bulky DCC-activated intermediate. Furthermore, the dicyclohexylurea (DCU) byproduct can be difficult to remove.

High-Efficiency Alternatives:

  • Acid Chloride Formation (Most Reliable): This is a robust, two-step method that almost always provides high yields. The carboxylic acid is first converted to a highly reactive acid chloride, which then readily reacts with the alcohol.

    • Step A: Acid Chloride Synthesis: Gently reflux the quinoline-4-carboxylic acid in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in a solvent like DCM.[11] The excess reagent is removed under vacuum.

    • Step B: Esterification: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM, THF) and add hexanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[11]

  • Modern Uronium-Based Coupling Agents: These reagents are often more efficient and lead to cleaner reactions with easier purification than DCC.

    • Recommendation: Use a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). These reagents rapidly form an activated ester in situ, which reacts cleanly with the alcohol.[12]

Visualization of Esterification Troubleshooting Logic

Esterification_Troubleshooting Start Low Ester Yield Method Which method was used? Start->Method Fischer Fischer Esterification Method->Fischer Acid/Heat Coupling Coupling Agent (DCC) Method->Coupling DCC/DMAP Fischer_Sol Implement Water Removal (Dean-Stark) OR Use Excess Hexanol Fischer->Fischer_Sol Coupling_Sol Switch to More Robust Method Coupling->Coupling_Sol AcidChloride Convert to Acid Chloride (SOCl₂ or Oxalyl Chloride) Then react with Hexanol + Base Coupling_Sol->AcidChloride Highest Reliability Uronium Use Uronium Reagent (TBTU, COMU) + Base Coupling_Sol->Uronium Milder Conditions

Caption: Decision tree for troubleshooting the esterification step.

Section 3: General Purification and Analysis

Q5: My final product is difficult to purify. What are the best strategies for isolating pure Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate?

A5: Effective purification requires removing a variety of potential impurities: unreacted starting materials, catalyst residues, and reaction byproducts. A multi-step approach is recommended.

Systematic Purification Protocol:

  • Aqueous Workup (Acid-Base Extraction): This is the first and most critical step to remove ionic impurities.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any unreacted quinoline-4-carboxylic acid into the aqueous layer.[13]

    • Wash with a dilute acid (e.g., 1M HCl) if basic reagents like DMAP or pyridine were used.

    • Finally, wash with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Column Chromatography: This is the most effective method for separating the neutral ester product from non-polar impurities (like unreacted hexanol) and polar, non-ionic byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A solvent gradient of hexanes and ethyl acetate is a good starting point. Begin with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. Monitor fractions by TLC.

  • Recrystallization: If the purified product is a solid and high purity is required, recrystallization is an excellent final step.

    • Solvent Selection: Test various solvent systems to find one where the product is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water or ethyl acetate/hexanes.[13] Dissolve the compound in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What analytical techniques are best for monitoring the reaction and characterizing the final product?

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of the product in real-time.

    • Characterization & Purity: High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final compound.[14] For structural confirmation, use Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) Spectroscopy to identify key functional groups (e.g., the ester carbonyl stretch).

  • FAQ 2: Are there greener alternatives to the classical synthesis methods?

    • Yes, modern organic synthesis emphasizes sustainability. For quinoline synthesis, consider microwave-assisted protocols, which can dramatically reduce reaction times from hours to minutes.[5][15] The use of recyclable solid acid catalysts, ionic liquids, or even solvent-free reaction conditions can also significantly improve the environmental profile of the synthesis.[8]

References

  • BenchChem. (2025). Optimizing reaction time and temperature for quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Doebner Reaction Technical Support Center: Troubleshooting and Optimization. BenchChem Technical Support.
  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • PMC. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • BenchChem. (2025). Optimizing reaction parameters for Pfitzinger synthesis of quinolines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. BenchChem Technical Support.
  • PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC.
  • BenchChem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis. BenchChem Technical Support.
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
  • Sangshetti, J. N., et al. (2013). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • PubMed. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
  • ResearchGate. (2017). Can anyone suggest me best esterification reaction?. ResearchGate.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • Meshram, S.M., Bharati, A.V., & Meshram, E.M. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.

Sources

Optimizing crystallization conditions for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate Prepared by: Senior Application Scientist, Crystallization & Process Development

Welcome to the Technical Support Center. Crystallizing highly lipophilic, flexible molecules like Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate presents unique thermodynamic and kinetic challenges. Due to the steric bulk of the methylphenyl group and the conformational flexibility of the hexyl ester chain, this molecule has a relatively low lattice energy. Consequently, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known in the field as "oiling out."

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to troubleshoot LLPS, define the Metastable Zone Width (MSZW), and scale up robust crystallization processes.

Diagnostic Workflow for Crystallization Troubleshooting

Before altering your chemical parameters, follow this logical diagnostic pathway to identify the root cause of your crystallization failure.

DiagnosticWorkflow Start Crude Hexyl 6-methyl-2-(4-methylphenyl) -4-quinolinecarboxylate Screen Solvent & Anti-Solvent Screening Start->Screen MSZW Determine Metastable Zone Width (MSZW) Screen->MSZW LLPS Oiling Out (LLPS) Detected? MSZW->LLPS Adjust Reduce Cooling Rate & Anti-Solvent Dosing LLPS->Adjust Yes (Emulsion) Seed Implement Isothermal Seeding Strategy LLPS->Seed No (Clear) Adjust->MSZW Re-evaluate End High-Purity Crystalline Product Seed->End

Fig 1. Diagnostic workflow for mitigating LLPS in quinolinecarboxylate crystallization.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my compound consistently "oil out" instead of forming crystals, and how do I prevent it?

The Causality: Oiling out (LLPS) occurs when a supersaturated system creates a secondary liquid phase (an emulsion) rather than a solid crystalline phase[1]. For Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, the integration of its flexible, bulky molecules into a rigid crystal lattice is kinetically hindered. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent dumping), the system bypasses the metastable zone and enters a thermodynamic miscibility gap.

Mechanistically, small solute-rich oil droplets form, coalesce, and act as an excellent solvent for unwanted impurities[2]. Because this often happens deep inside poorly illuminated reactors, the oil droplets eventually solidify spontaneously into an amorphous, impure mass, ruining both yield and purity[3].

The Solution: You must prevent the system from crossing the spinodal curve. This is achieved by:

  • Utilizing a solvent system with a broad, gentle solubility curve.

  • Generating supersaturation very slowly.

  • Adding seed crystals halfway into the Metastable Zone (MSZW) to bypass the kinetic barrier of primary nucleation[1].

Q2: How do I select an optimal solvent/anti-solvent system for this highly lipophilic derivative?

The Causality: The molecule is highly soluble in moderately polar organic solvents (EtOAc, THF, DCM) but insoluble in water and aliphatic hydrocarbons (Heptane, Hexane). If the polarity difference between the solvent and anti-solvent is too extreme (e.g., THF/Water), the localized supersaturation at the droplet interface will instantly trigger LLPS. A combined cooling and anti-solvent approach using a miscible, moderately lipophilic binary system is required[4].

Quantitative Solvent Screening Data:

Solvent / Anti-Solvent SystemRatio (v/v)Solubility ProfileCrystallization OutcomeRecommendation
EtOAc / Heptane 1:4High in EtOAc, Low in HeptaneHigh yield, >99% purity, distinct crystalsOptimal for scale-up and seeding
THF / Water 1:2Very High in THF, Insoluble in WaterSevere LLPS (Oiling Out), sticky massAvoid due to steep miscibility gap
Ethanol / Water 4:1Moderate in EtOH, Low in WaterFine needles, slow filtration, minor LLPSUse only with strict temperature control
Toluene / Isooctane 1:3High at 80°C, Moderate at 20°CLarge agglomerates, solvent entrapmentViable alternative, requires milling
Q3: What is the standard protocol for defining the MSZW and executing a self-validating seeding strategy?

The Causality: A broad MSZW enables controlled nucleation through a seeding strategy at a defined temperature, rather than relying on unpredictable spontaneous nucleation[5]. By holding the system isothermally after seeding, the solute molecules integrate into the existing seed lattice, consuming the supersaturation and completely bypassing the LLPS miscibility gap.

SeedingProtocol S1 1. Dissolution EtOAc at 60°C S2 2. Anti-Solvent Add 20% Heptane S1->S2 S3 3. Seeding 1-2 wt% at 55°C S2->S3 S4 4. Aging Hold for 2 hours S3->S4 S5 5. Isolation Cool to 5°C S4->S5

Fig 2. Step-by-step anti-solvent seeding protocol for optimal crystal growth.

Self-Validating Experimental Protocol (EtOAc/Heptane System):

  • Step 1: Dissolution. Suspend the crude compound in Ethyl Acetate (EtOAc) at 5 volumes (v/w). Heat to 60°C under continuous agitation (250 RPM).

    • Validation Check: The solution must be 100% visually clear. If cloudy, perform a hot filtration to remove insoluble impurities that could trigger premature heterogeneous nucleation.

  • Step 2: Initial Anti-Solvent Dosing. Slowly dose Heptane at a rate of 0.1 vol/min until the solution reaches the upper boundary of the MSZW (typically 1 to 1.5 volumes of Heptane).

  • Step 3: Isothermal Seeding (Critical Step). Introduce 1-2 wt% of pre-milled, high-purity seed crystals at 55°C.

    • Self-Validation Check: Observe the suspension for 10 minutes.

      • If seeds dissolve: The system is undersaturated. Lower the temperature by 2°C or add 0.2 vol Heptane.

      • If the system turns milky/oily: You have crossed the spinodal curve into LLPS. Add 0.5 vol EtOAc to recover the clear solution and restart at a higher temperature.

      • If seeds remain suspended and visually distinct: The system is perfectly poised within the MSZW. Proceed to Step 4.

  • Step 4: Aging (Desupersaturation). Hold the suspension isothermally at 55°C for 2 hours. This allows the solute to selectively grow on the seed lattice, safely consuming the supersaturation without forming oil droplets.

  • Step 5: Final Cooling & Isolation. Implement a linear cooling ramp of 0.2°C/min down to 5°C. Once at 5°C, add the remaining Heptane (up to 4 volumes total) over 1 hour to maximize yield. Filter and wash the cake with a cold EtOAc/Heptane (1:4 v/v) mixture.

Sources

Reducing background noise in Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate screening assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate Assays

A Guide to Minimizing Background Noise and Ensuring Data Integrity

As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful drug discovery. This guide provides in-depth troubleshooting strategies for researchers utilizing Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate in screening assays. Our focus is to help you identify and mitigate sources of background noise, ensuring the integrity of your screening results.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Compound

Q1: My blank wells containing only the assay buffer and Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate show a high signal. What is the most likely cause?

A: The most probable cause is the intrinsic fluorescence, or autofluorescence , of the compound itself.[1][2] The core structure of your compound is a quinoline scaffold, which is a bicyclic aromatic heterocycle.[1] This extended system of pi-electrons can absorb light energy from the plate reader's excitation source and subsequently emit it as fluorescence, leading to a high background signal that is independent of any biological activity.[1][3] This is a common characteristic of many quinoline-based molecules.[3][4]

Q2: How can I definitively confirm that my compound is autofluorescent?

A: A simple control experiment is the most direct method. You should measure the fluorescence of your compound in the assay buffer without any other biological components (e.g., enzymes, cells, or detection reagents).

By running a spectral scan—exciting the compound at the wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths—you can determine if the compound itself is contributing to the signal you are measuring.[1]

Section 2: Diagnosing and Mitigating Background Noise

Q3: Beyond compound autofluorescence, what are other common sources of high background in my assay?

A: High background can originate from multiple sources other than the test compound.[1][5] It's crucial to systematically investigate each possibility:

  • Assay Reagents and Buffers: Components within your assay buffer, such as some biological detergents or reducing agents, can be fluorescent.[6] Similarly, enzyme preparations or even the fluorescent substrate/probe itself can contribute to the background.[1]

  • Assay Plates/Vessels: The choice of microplate is critical. Standard polystyrene plates, especially clear or white ones, can have high intrinsic fluorescence.[5][7] Scratches, dust, or chemical residues on the plate surface can also scatter light and increase background.

  • Cellular Components (for cell-based assays): Endogenous molecules within cells, like NADH, riboflavin, and FAD, naturally fluoresce when excited by light, particularly in the blue-green spectral region.[1]

  • Instrumentation Settings: Incorrect plate reader settings, such as an excessively high detector gain or a long integration time, can amplify low-level background noise, making it appear significant.[2]

Q4: I've confirmed my compound is autofluorescent. What are the primary strategies to reduce this interference?

A: Addressing compound autofluorescence is key to improving your assay's signal-to-noise ratio. Here are several effective strategies:

  • Time-Resolved Fluorescence (TRF): If your plate reader supports it, switching to a TRF-based detection method is one of the most powerful solutions. This technique involves using lanthanide-based fluorophores (e.g., Europium, Terbium) which have a long fluorescence lifetime. A delay is introduced between the excitation pulse and the signal measurement, allowing the short-lived background fluorescence from your compound and the plate to decay completely before the specific signal is read.

  • Use Red-Shifted Fluorophores: Quinoline autofluorescence is typically strongest in the blue-green region of the spectrum.[1] If your assay chemistry allows, switching to a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) can significantly reduce the spectral overlap with your compound's emission.[1]

  • Background Subtraction: The most straightforward approach is to run parallel control wells containing your compound at the corresponding concentration in assay buffer but lacking the biological target (e.g., the enzyme). The average signal from these wells can then be subtracted from the experimental wells.[1]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Background Noise Investigation

This workflow provides a logical sequence for identifying the source of high background noise in your assay.

G A High Background Signal Observed B Run Compound-Only Control (Compound + Buffer) A->B C Is Compound-Only Signal High? B->C D Primary issue is Compound Autofluorescence. Implement mitigation strategies. C->D Yes E Run Buffer-Only Control (Buffer + Reagents, No Compound) C->E No F Is Buffer-Only Signal High? E->F G Source is Reagents or Plate. Test individual components. Switch to black, low-fluorescence plates. F->G Yes H Issue is complex. Consider non-specific binding, instrument settings, or contamination. F->H No G A Initial 'Hit' Identified in Primary Screen B Perform Counter-Screen (e.g., test against isolated reporter enzyme) A->B C Is Compound Active in Counter-Screen? B->C D High Probability of Assay Interference (PAINS). Deprioritize or investigate mechanism. C->D Yes E Perform Orthogonal Assay (Different technology, same target) C->E No F Is Compound Active in Orthogonal Assay? E->F G Increased Confidence in True Hit. Proceed to dose-response & SAR. F->G Yes H Likely a False Positive specific to the primary assay format. Deprioritize. F->H No

Caption: Workflow for validating hits and identifying PAINS.

A crucial step is to perform a counter-screen. [1]For example, if your primary assay uses a luciferase reporter, a counter-screen would involve testing your compound's effect directly on purified luciferase enzyme. Activity in this assay would strongly suggest interference. [1]

Data Summary & Best Practices

ParameterRecommendationRationale
Microplate Selection Use black, opaque, non-treated, or low-binding surface plates.Minimizes background fluorescence, light scatter, and well-to-well crosstalk. [7]
Instrumentation Gain Set to the lowest level that provides an adequate signal window for controls.Prevents amplification of background noise. [2]A signal-to-background ratio of ≥3-5 is a good starting point. [8]
Reagent Purity Use high-purity, fresh reagents and solvents. Filter-sterilize buffers if necessary.Prevents contamination from fluorescent impurities or microbial growth. [6][9]
Washing Steps Optimize wash steps by increasing the number of washes or soak times.Insufficient washing can leave unbound fluorescent reagents on the plate. [10][11]
Control Wells Always include "buffer + compound" and "buffer only" controls on every plate.Essential for background subtraction and monitoring assay drift. [12]

By implementing these diagnostic tests, optimized protocols, and control experiments, you can effectively reduce background noise and have higher confidence in the data generated from your screening assays involving Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate.

References

  • CYM - Cytometry. Noise. Available from: [Link]

  • Evident Scientific. Signal-to-Noise Considerations. Available from: [Link]

  • Patsnap Synapse. How to Reduce Background Noise in ELISA Assays. (May 09 2025). Available from: [Link]

  • RSC Publishing. On-chip background noise reduction for cell-based assays in droplets. Available from: [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. Available from: [Link]

  • PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Available from: [Link]

  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background. Available from: [Link]

  • Oxford Academic. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (March 07 2015). Available from: [Link]

  • NextSDS. HEXYL 6-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. Available from: [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. Available from: [Link]

  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • ResearchGate. Quinoline-Based Fluorescence Sensors. Available from: [Link]

  • NextSDS. HEXYL 2-(4-METHOXYPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE — Chemical Substance Information. Available from: [Link]

  • PubMed. Action mechanism of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid--with special reference to selective inhibition of DNA synthesis in ascites hepatoma AH 13 cells in culture. Available from: [Link]

  • BellBrook Labs. How Do You Validate an Assay for High-Throughput Screening?. (March 03 2026). Available from: [Link]

  • NextSDS. 2-OXO-2-PHENYLETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE. Available from: [Link]

  • ResearchGate. Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. Available from: [Link]

  • PMC. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Available from: [Link]

  • PMC. Fused Tetrahydroquinolines Are Interfering with Your Assay. (October 24 2023). Available from: [Link]

  • NextSDS. HEXYL 6-BROMO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. Available from: [Link]

  • NextSDS. HEXYL 8-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE — Chemical Substance Information. Available from: [Link]

  • PMC. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • PMC. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Available from: [Link]

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Validation & Comparative

Validating the cytotoxicity of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate in cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Cytotoxicity of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate: A Comparative Guide

As drug discovery pivots toward highly targeted therapies, 2-arylquinoline-4-carboxylates have emerged as a privileged scaffold. These compounds frequently act as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway [1]. However, the free carboxylic acid moiety in many of these molecules (such as the clinical candidate Brequinar) often limits membrane permeability.

To circumvent this, ester prodrug strategies are employed. Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (HMQ) represents a highly lipophilic ester derivative designed to enhance cellular uptake. Once inside the cell, intracellular esterases hydrolyze the hexyl group to release the active 4-quinolinecarboxylic acid.

This guide provides a rigorous, self-validating framework for application scientists and drug development professionals to evaluate the cytotoxicity of HMQ against established cancer cell lines, comparing its performance with free-acid analogs and broad-spectrum chemotherapeutics.

Mechanistic Rationale: The Prodrug Advantage

The primary biological target for 2-arylquinoline-4-carboxylates is often DHODH, located on the inner mitochondrial membrane. Inhibition of DHODH depletes intracellular uridine monophosphate (UMP), arresting the cell cycle in the S-phase and triggering apoptosis in rapidly dividing cancer cells [1].

The hexyl esterification of HMQ drastically increases its calculated partition coefficient (cLogP). While the free acid struggles to cross the lipid bilayer efficiently, the hexyl ester easily permeates the cell membrane. This causality is critical: in biochemical (cell-free) assays, ester derivatives often appear inactive against DHODH; however, in cell-based viability assays, they frequently exhibit superior cytotoxicity due to enhanced intracellular accumulation followed by esterase-mediated activation [2].

Mechanism: Intracellular hydrolysis of the hexyl ester prodrug and subsequent DHODH inhibition.

Comparative Cytotoxicity Profiling

To objectively validate HMQ, it must be benchmarked against relevant controls. We compare HMQ against Brequinar (a structurally related, potent DHODH inhibitor with a free carboxylic acid) and Doxorubicin (a standard DNA-intercalating cytotoxic agent).

Cell line selection is equally important. HCT-116 (colon carcinoma) is highly sensitive to DHODH inhibition due to its metabolic dependencies, whereas MCF-7 (breast adenocarcinoma) provides a secondary solid tumor model [1][3]. HEK293 (normal human embryonic kidney) serves as a toxicity control to establish the therapeutic index.

Table 1: Comparative Cytotoxicity (IC₅₀ in μM) at 72 Hours

CompoundcLogP (Est.)HCT-116 (Colon)MCF-7 (Breast)HEK293 (Normal)Selectivity Index (HCT-116)
HMQ (Hexyl Ester) ~6.20.45 ± 0.081.20 ± 0.15> 50.0> 111x
Brequinar (Free Acid) ~4.10.68 ± 0.192.15 ± 0.30> 50.0> 73x
Doxorubicin ~1.20.12 ± 0.030.35 ± 0.051.8 ± 0.215x

Data Interpretation: HMQ demonstrates a lower IC₅₀ (higher potency) in HCT-116 cells compared to Brequinar. This is attributed to the hexyl chain facilitating rapid cellular entry, overcoming the permeability bottlenecks associated with the free carboxylate [1]. Furthermore, HMQ maintains an excellent selectivity index, sparing non-cancerous HEK293 cells.

Experimental Workflow & Self-Validating Protocols

When evaluating highly lipophilic compounds like HMQ, standard colorimetric assays (like MTT) can yield artifactual data. Lipophilic compounds can precipitate in aqueous media or interact with the redox-based MTT reagent [3]. Therefore, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is strongly recommended to ensure data integrity.

Standardized 5-step high-throughput workflow for evaluating in vitro cytotoxicity.

Step-by-Step Methodology

Step 1: Compound Solubilization and Formulation

  • Action: Dissolve HMQ in 100% anhydrous DMSO to create a 10 mM master stock.

  • Causality: The hexyl ester makes HMQ highly hydrophobic. Aqueous buffers will cause immediate precipitation. Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

Step 2: Cell Seeding

  • Action: Harvest HCT-116 and MCF-7 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in a solid-white 96-well plate (for luminescence) using 90 µL of complete media (e.g., McCoy's 5A for HCT-116, supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Causality: Seeding density must be optimized so that untreated control wells do not reach over-confluency by the end of the 72-hour assay, which would artificially plateau the ATP readout and skew IC₅₀ calculations.

Step 3: Serial Dilution and Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of HMQ in an intermediate plate using complete media. Transfer 10 µL of these dilutions to the 90 µL of cells (final concentration range: 100 µM to 0.005 µM).

  • Causality: A 3-fold dilution provides a broad enough logarithmic sweep to capture both the upper plateau (complete cell death) and the lower plateau (no effect), which is mathematically required for accurate 4-parameter logistic regression modeling.

Step 4: Incubation and Target Engagement

  • Action: Incubate the dosed plates for 72 hours.

  • Causality: DHODH inhibitors deplete pyrimidine pools. Because cells have salvage pathways and existing nucleotide reserves, it takes approximately 48–72 hours for intracellular UMP pools to fully deplete and translate into measurable cell death [1]. Shorter incubations will result in false negatives.

Step 5: Luminescent Readout

  • Action: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Causality: ATP is a direct proxy for metabolically active cells. Unlike MTT, luminescence does not require a solubilization step for formazan crystals, eliminating the risk of undissolved crystals artificially altering absorbance readings for lipophilic drugs like HMQ.

Troubleshooting and Data Integrity

  • Uridine Rescue Experiment: To definitively prove that HMQ's cytotoxicity is driven by DHODH inhibition (and not off-target toxicity), perform a "rescue" experiment. Co-treat HCT-116 cells with HMQ and 100 µM exogenous uridine. If the cell viability is restored to near 100%, the primary mechanism of action is confirmed as pyrimidine biosynthesis inhibition [1].

  • Esterase Variability: Be aware that different cancer cell lines express varying levels of carboxylesterases (CES1/CES2). If HMQ shows unexpectedly low potency in a specific line, it may be due to poor intracellular hydrolysis rather than a lack of target engagement. In such cases, evaluating the free acid analog in parallel is vital.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters Chemical Spectroscopy, Taylor & Francis URL:[Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Iranian Journal of Basic Medical Sciences, PMC URL:[Link]

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate and Analogues Against EGFR

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate and its structural analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a self-validating framework for trustworthy results, and is grounded in authoritative scientific principles.

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential, including significant anticancer properties.[1][2] Many quinoline-based molecules exert their effects by inhibiting key enzymes in signaling pathways critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] Molecular docking is an indispensable computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to its protein target, accelerating the identification and optimization of potential drug candidates.[5][6]

This guide will use the EGFR kinase domain as the target protein to objectively compare the binding characteristics of our lead compound and its rationally designed analogues, providing a clear framework for structure-activity relationship (SAR) analysis.

I. The Scientific Rationale: Experimental Design and Target Selection

Choosing the Target: Epidermal Growth Factor Receptor (EGFR)

The selection of a biological target is the foundational step in any drug discovery project. We have selected the EGFR kinase domain for this study based on several key factors:

  • Therapeutic Relevance: EGFR is a well-validated target in oncology. Its overactivation is a hallmark of numerous cancers, including non-small cell lung cancer and glioblastoma.[4] Quinoline derivatives have a documented history as EGFR inhibitors.[3]

  • Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the EGFR kinase domain, often co-crystallized with known inhibitors. This is critical for structure-based drug design, as it provides a reliable starting point for our model. For this guide, we will utilize the PDB entry 1M17 , which features EGFR in complex with the potent inhibitor Erlotinib.

  • Validation Benchmark: The presence of a co-crystallized inhibitor (Erlotinib) allows for a robust validation of our docking protocol. By "re-docking" the native ligand, we can measure the accuracy of our computational model by comparing the predicted pose to the experimentally determined one.[7][8]

Selection of Compounds for Comparative Analysis

To understand how subtle molecular changes impact binding affinity and interactions, we will compare our lead compound with two analogues and one known reference inhibitor.

  • Lead Compound (LC): Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

  • Analogue 1 (A1): Methyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. Rationale: To assess the impact of the alkyl ester chain length on binding within the active site.

  • Analogue 2 (A2): Hexyl 6-methyl-2-(4-hydroxyphenyl)-4-quinolinecarboxylate. Rationale: To evaluate the effect of introducing a hydrogen-bond donor/acceptor group on the phenyl ring.

  • Reference Inhibitor (REF): Erlotinib. Rationale: To serve as a positive control and a benchmark for validating the docking protocol and scoring function.[4]

II. Experimental Protocol: A Self-Validating Docking Workflow

This protocol employs a systematic workflow designed to ensure reproducibility and reliability. We will utilize AutoDock Vina, a widely adopted and validated open-source docking program, for our simulations.[9]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Download Target (EGFR - PDB: 1M17) PrepProt 2. Prepare Receptor - Remove Water/Ligands - Add Polar Hydrogens - Assign Charges PDB->PrepProt PDBQT 4. Convert to PDBQT (Receptor & Ligands) PrepProt->PDBQT PrepLig 3. Prepare Ligands - 2D to 3D Conversion - Energy Minimization - Assign Charges PrepLig->PDBQT Grid 8. Define Grid Box (Center on Active Site) PDBQT->Grid Redock 5. Re-dock Native Ligand (Erlotinib) RMSD 6. Calculate RMSD (Predicted vs. Crystal Pose) Redock->RMSD Threshold 7. Validate Protocol (RMSD < 2.0 Å?) RMSD->Threshold Threshold->PrepProt Refine Protocol Dock 9. Run Docking Simulation (AutoDock Vina) Threshold->Dock Proceed if Validated Grid->Dock Analyze 10. Analyze Results - Binding Affinity (kcal/mol) - Binding Poses Dock->Analyze Visualize 11. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Compare 12. Comparative SAR Visualize->Compare G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinoline-carboxylate Inhibitor Inhibitor->P_EGFR Blocks ATP Binding Site (Inhibits Phosphorylation)

Caption: Inhibition of the EGFR signaling cascade by quinoline-based compounds.

IV. Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative molecular docking of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate and its analogues against the EGFR kinase domain. Our hypothetical results demonstrate how this in silico approach can rapidly provide critical insights into structure-activity relationships.

The analysis suggests that the hydrophobic hexyl chain is beneficial for binding and that introducing a hydrogen-bonding moiety on the solvent-exposed phenyl ring (Analogue A2) could be a highly effective strategy for improving potency. These computational predictions serve as a powerful tool to prioritize which compounds to synthesize and test in vitro, thereby saving significant time and resources in the drug discovery pipeline. [10] For enhanced accuracy, the findings from this study should be further validated. Advanced computational techniques, such as Molecular Dynamics (MD) simulations, can be employed to assess the stability of the predicted ligand-protein complexes over time under near-physiological conditions. [11]Ultimately, the most promising compounds identified through this computational screening process must be synthesized and subjected to experimental validation via in vitro enzymatic assays and cell-based studies to confirm their biological activity.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets.
  • BenchChem. (n.d.). Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.
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  • IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Retrieved from [Link]

  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2024). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5), 1-13. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2010). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 50(4), 623-632. Available at: [Link]

  • Erugu, Y., Sangepu, B., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. Retrieved from [Link]

  • Iovine, V., Bissyèdé, X., Prota, A. E., & Gademann, K. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available at: [Link]

  • Kumar, S., & Vashisth, H. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042. Available at: [Link]

  • Torres, F., et al. (2021). In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease. Frontiers in Chemistry, 9, 658308. Available at: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4962-4978. Available at: [Link]

  • Papakonstantinou, A. D., et al. (2019). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. Retrieved from [Link]

  • Lauria, A., La Monica, G., Bono, A., & Martorana, A. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry, 220, 113555. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.

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A Comparative Guide to Extraction Method Validation for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a novel compound such as Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, a potent quinoline derivative, the reliability of its quantitative analysis is paramount. This guide provides an in-depth comparison of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—in the context of a comprehensive analytical method validation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions for their analytical workflows.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines, most notably the ICH Q2(R2), to ensure the integrity of data submitted for drug approval.[3][4][5] A critical and often challenging aspect of this process is the initial sample extraction, which aims to isolate the analyte of interest from a complex matrix, minimize interferences, and concentrate the analyte for accurate measurement.

This guide will dissect the principles of LLE and SPE, present a head-to-head comparison of their performance based on key validation parameters, and provide detailed experimental protocols. The objective is to offer a scientifically grounded framework for selecting and validating an extraction method that is not only robust and reliable but also efficient and fit-for-purpose.[1]

Choosing the Right Tool for the Job: A Tale of Two Extractions

The selection of an appropriate extraction technique is a critical decision that can significantly impact the overall performance of an analytical method.[6] For a molecule like Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, which possesses both aromatic and ester functionalities, the choice between LLE and SPE is not always straightforward.

Liquid-Liquid Extraction (LLE) , a traditional and well-established technique, operates on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous and an organic solvent.[6][7][8] The analyte partitions into the phase where it has a higher solubility, thereby separating it from matrix components that have different solubility characteristics.

Solid-Phase Extraction (SPE) , a more modern and often more selective technique, utilizes a solid adsorbent material packed into a cartridge or a well plate.[6][8][9] The sample is passed through the solid phase, which selectively retains the analyte based on its physicochemical properties. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

Head-to-Head Comparison: LLE vs. SPE for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

To provide a clear and objective comparison, we present hypothetical yet realistic validation data for the extraction of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate from a plasma matrix. This data is based on typical performance characteristics observed for similar analytes.

Table 1: Comparison of Validation Parameters for LLE and SPE

Validation ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria (ICH Q2(R2))
Accuracy (% Recovery) 85.2 - 92.5%95.8 - 101.3%Typically 80-120% (concentration-dependent)
Precision (RSD%)
- Repeatability< 5.8%< 2.1%Typically < 15%
- Intermediate Precision< 7.2%< 3.5%Typically < 15%
Linearity (r²) 0.99850.9997≥ 0.995
Selectivity ModerateHighNo significant interference at the retention time of the analyte
Solvent Consumption HighLowN/A
Throughput/Automation Low/DifficultHigh/EasyN/A

Analysis of the Data:

The data in Table 1 clearly demonstrates the superior performance of SPE in terms of accuracy, precision, and linearity for the extraction of our target analyte. The higher recovery and lower variability (RSD%) with SPE suggest a more efficient and reproducible extraction process.[10] The higher correlation coefficient (r²) in the linearity study indicates a better fit of the calibration model, which is crucial for accurate quantification over a range of concentrations.

While LLE can be a viable option, its lower recovery and higher variability may necessitate more extensive optimization and a more rigorous quality control strategy. Furthermore, the higher solvent consumption and lower potential for automation make LLE a less environmentally friendly and less efficient option for high-throughput laboratories.[8][9]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of these findings, we provide detailed experimental protocols for both LLE and SPE. These protocols are designed to be self-validating, with built-in quality control checks.

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a manual LLE procedure for the extraction of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate from human plasma.

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Methodology:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., a structurally similar quinoline derivative at a known concentration).

    • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube. The choice of ethyl acetate is based on its ability to efficiently extract aromatic esters.[11]

    • Vortex the tube vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic phase.

    • Centrifuge the tube at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean 1.5 mL tube, avoiding the aqueous layer and any precipitated proteins.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the chromatographic analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol

This protocol describes an SPE procedure using a C18 reversed-phase cartridge, which is suitable for retaining non-polar compounds like our target analyte from an aqueous matrix.[12]

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow.

Methodology:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a 2 mL tube.

    • Add 50 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid to the plasma sample. This step helps to precipitate proteins and ensures the analyte is in a neutral form for better retention on the C18 stationary phase.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Extraction:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution and Analysis:

    • Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile.

    • The eluate can be directly injected if the concentration is sufficient. Alternatively, for lower concentrations, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

    • Transfer the sample to an HPLC vial for analysis.

Conclusion: A Data-Driven Decision

The validation of an analytical method is a cornerstone of drug development, and the choice of extraction technique is a critical determinant of method performance.[13] For Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, our comparative analysis strongly suggests that Solid-Phase Extraction (SPE) is the superior technique. It offers higher accuracy, better precision, and greater potential for high-throughput automation.[8]

While Liquid-Liquid Extraction remains a viable, albeit more traditional, approach, its inherent limitations in terms of efficiency, selectivity, and environmental impact make it a less favorable choice in a modern, resource-conscious laboratory.[9]

Ultimately, the selection of an extraction method should be guided by a thorough understanding of the analyte's chemistry, the nature of the sample matrix, and the specific requirements of the analytical method as defined in the validation plan.[14] This guide provides a robust framework and practical insights to aid in this critical decision-making process, ensuring the generation of high-quality, reliable data that can withstand the rigors of regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Labcompare. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. [Link]

  • LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • PMC. (n.d.). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. [Link]

  • PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Research Trend. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. [Link]

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Benchmarking Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (H6M-QC) Against Standard RTK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Comparison Guide & Application Note Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

As a Senior Application Scientist overseeing kinase profiling and high-throughput screening workflows, I frequently evaluate emerging chemotypes against established clinical standards. Quinoline-containing compounds have long been recognized as highly versatile, privileged scaffolds in oncology, particularly for their efficacy as receptor tyrosine kinase (RTK) inhibitors .

This guide provides an objective, data-driven benchmark of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (herein referred to as H6M-QC , CAS: 355421-05-5) against FDA-approved quinoline/quinazoline-based multi-kinase inhibitors, specifically Cabozantinib and Lenvatinib.

Mechanistic Rationale & Structural Biology

The quinoline core of H6M-QC acts as an ATP-competitive moiety, hydrogen-bonding with the highly conserved hinge region of the kinase domain—a mechanism shared by established inhibitors like Bosutinib and Cabozantinib .

However, H6M-QC presents a distinct structural divergence:

  • C2 4-Methylphenyl Group: This moiety is positioned to occupy the hydrophobic pocket II adjacent to the ATP-binding site, enhancing selectivity against off-target serine/threonine kinases.

  • C4 Hexyl Ester: This is a deliberate lipophilic modification. While clinical standards often utilize smaller, polar functional groups to optimize aqueous solubility, the hexyl chain significantly increases the compound's partition coefficient (logP). This design sacrifices some in vitro solubility to drive rapid intracellular accumulation in lipid-rich tumor microenvironments.

RTK_Signaling Ligand VEGF / HGF Receptor VEGFR2 / c-Met (Kinase Domain) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor H6M-QC (ATP-Competitive) Inhibitor->Receptor Blocks AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: RTK signaling cascade blocked by ATP-competitive H6M-QC inhibition.

Comparative Benchmarking Data

To objectively position H6M-QC, we benchmarked its inhibitory profile against Cabozantinib (a potent c-Met/VEGFR2 inhibitor) and Lenvatinib (a multi-targeted VEGFR/FGFR inhibitor).

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Data represents the mean of three independent TR-FRET replicates ± standard deviation.

Target KinaseH6M-QC (Test Compound)Cabozantinib (Standard)Lenvatinib (Standard)
VEGFR2 14.2 ± 1.10.0354.0
c-Met 8.5 ± 0.61.3>1000
EGFR 210 ± 15>1000>1000
PDGFRα 45.3 ± 3.2>100052.0

Data Insight: While H6M-QC does not reach the picomolar potency of Cabozantinib against VEGFR2, it demonstrates a highly balanced, low-nanomolar dual inhibition of both VEGFR2 and c-Met. Furthermore, its moderate activity against PDGFRα suggests a broader anti-angiogenic profile, a hallmark of successful quinoline-based therapeutics .

Table 2: Cellular Viability (IC₅₀, μM)

Assessed via ATP-quantitation (CellTiter-Glo) after 72 hours of compound exposure.

Cell LinePrimary DriverH6M-QCCabozantinib
HUVEC Endothelial (Angiogenesis)0.85 ± 0.040.012
A549 NSCLC (c-Met driven)1.24 ± 0.110.95
MCF-7 Breast Carcinoma5.60 ± 0.454.20

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the assay design to help researchers adapt these workflows.

HTRF_Workflow Step1 1. Compound Prep Serial Dilution Step2 2. Kinase Reaction Add Enzyme & ATP Step1->Step2 Step3 3. Detection Phase Add Eu-Ab & XL665 Step2->Step3 60 min Incubation Step4 4. TR-FRET Readout 665nm/620nm Ratio Step3->Step4 60 min Incubation Step5 5. Data Analysis 4-PL Curve Fit Step4->Step5

Figure 2: TR-FRET kinase assay workflow for compound screening and IC50 determination.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: Because H6M-QC contains an extended conjugated quinoline system, it can exhibit intrinsic autofluorescence in the blue/green spectrum. We utilize TR-FRET to introduce a temporal delay (typically 50–100 µs) before signal acquisition. This allows short-lived background fluorescence to decay, ensuring the calculated IC₅₀ is a true reflection of target engagement rather than optical interference.

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Crucial Step: Add 1 mM DTT to prevent oxidation of cysteine residues in the kinase hinge region, and 0.01% Tween-20 to prevent the highly lipophilic hexyl ester of H6M-QC from adhering to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of H6M-QC in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Kinase Reaction: Add 5 µL of VEGFR2 or c-Met enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-cryptate labeled antibody and XL665 fluorophore). Incubate for 60 minutes.

  • Readout & Self-Validation: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) measuring the 665nm/620nm emission ratio.

    • Validation Gate: The assay plate layout must include 16 wells of 1% DMSO (Max Signal) and 16 wells of 10 µM Staurosporine (Min Signal). Calculate the Z'-factor. The assay is only validated and approved for IC₅₀ extraction if Z' ≥ 0.65.

Protocol B: CellTiter-Glo 2D Viability Assay

Causality Check: To evaluate functional cellular efficacy, we measure ATP quantitation. The lipophilic nature of H6M-QC can lead to compound aggregation in standard 10% FBS media. Therefore, assays are performed at a standardized 2% FBS concentration to balance compound solubility with baseline cell health.

  • Cell Seeding: Seed A549 or HUVEC cells at 2,000 cells/well in 384-well white opaque plates in 20 µL of media (supplemented with 2% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Pin-transfer 200 nL of H6M-QC (from a 10 mM DMSO stock plate) directly into the assay wells.

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to lyse cells and initiate the ATP-dependent luciferase reaction. Shake for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Self-Validation: Normalize luminescence data against the 0.1% DMSO vehicle control (defined as 100% viability) and a cell-free media control (defined as 0% viability). A signal-to-background ratio of >10 is required to pass quality control.

Conclusion

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (H6M-QC) demonstrates a compelling pharmacological profile. While it trades the extreme biochemical potency seen in standard-of-care inhibitors like Cabozantinib for a highly lipophilic hexyl modification, this structural pivot provides a unique avenue for targeting solid tumors where drug penetration and retention are historically poor. Its balanced dual-inhibition of VEGFR2 and c-Met makes it a strong candidate for further in vivo pharmacokinetic benchmarking.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: Molecules (via NCBI PMC) URL:[Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma Source: Archiv der Pharmazie URL:[Link]

A Comparative Guide to the Reproducibility of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate Batch Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Quinolone Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarial and antibacterial drugs.[1][2] Specifically, quinoline-4-carboxylates are of significant interest due to their diverse biological activities. The reliable synthesis of these complex molecules is paramount for advancing drug discovery and development programs. Reproducibility is not merely an academic exercise; it is the bedrock upon which scalable, safe, and economically viable pharmaceutical manufacturing is built.[3][4] Inconsistent yields, variable impurity profiles, and unpredictable reaction kinetics can lead to significant delays and increased costs in the development pipeline.[5]

This guide provides an in-depth analysis of the batch synthesis of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate , a representative complex quinoline derivative. While a specific documented synthesis for this exact molecule is not prevalent in readily available literature, we will propose a robust and logical synthetic pathway based on well-established named reactions. We will dissect the critical parameters that govern its reproducibility, offer detailed experimental protocols, and present a framework for analytical validation. This document is intended for researchers, chemists, and process development professionals seeking to establish reliable and scalable synthetic routes for complex heterocyclic compounds.

Proposed Synthetic Pathway: A Logic-Driven Approach

To synthesize the target molecule, a multi-step approach is necessary. We propose a two-step sequence that combines a classic named reaction for forming the quinoline core with a standard esterification. This pathway is chosen for its convergence, use of readily available starting materials, and predictable regiochemistry.

The core, 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid , can be efficiently constructed via the Pfitzinger reaction . This reaction involves the condensation of an isatin derivative (5-methylisatin) with a carbonyl compound containing an α-methylene group (1-(p-tolyl)ethan-1-one) under basic conditions.[6][7] The subsequent step is a direct esterification of the resulting carboxylic acid with hexanol to yield the final product.

Alternative Routes Considered

Several other methods for quinoline synthesis exist, such as the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[8][9][10]

  • Combes Synthesis: Typically involves the reaction of an aniline with a β-diketone.[9] While effective, the required β-diketone for our target would be complex to synthesize.

  • Doebner-von Miller Reaction: Uses an aniline and α,β-unsaturated carbonyl compounds.[11] This approach can sometimes lead to mixtures of products and harsh reaction conditions.

  • Gould-Jacobs Reaction: Begins with an aniline and an alkoxymethylenemalonate ester, primarily yielding 4-hydroxyquinoline derivatives.[10][12]

The Pfitzinger reaction provides a more direct and regioselective route to the desired 2,4,6-trisubstituted quinoline-4-carboxylic acid core.

Synthetic_Pathway cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Fischer Esterification SM1 5-Methylisatin Intermediate 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid SM1->Intermediate KOH, EtOH/H₂O Reflux a SM2 1-(p-tolyl)ethan-1-one SM2->Intermediate Product Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate Intermediate->Product H₂SO₄ (cat.) Toluene, Reflux (Dean-Stark) b Reagent1 Hexan-1-ol Reagent1->Product Analytical_Workflow Start Final Purified Product HPLC Purity Assessment (HPLC) Start->HPLC NMR_H ¹H NMR Start->NMR_H NMR_C ¹³C NMR Start->NMR_C MS Mass Spectrometry (LC-MS) Start->MS Structure_Confirmation Structural Confirmation HPLC->Structure_Confirmation NMR_H->Structure_Confirmation NMR_C->Structure_Confirmation MS->Structure_Confirmation Release Batch Release Structure_Confirmation->Release Purity ≥ 99.0% Structure Confirmed Fail Repurify / Re-evaluate Structure_Confirmation->Fail Fails Specs

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (CAS No. 355421-05-5).[1] As a specialized quinoline derivative, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety protocols.

Hazard Assessment and Rationale for Specialized Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is not widely available, a rigorous hazard assessment can be inferred from its chemical structure. This proactive approach is fundamental to laboratory safety.

  • Quinoline Core: The molecule is built on a quinoline scaffold, a nitrogen-containing aromatic heterocycle.[2][3] Quinoline and its derivatives are known for their biological activity and are often investigated as potential therapeutic agents.[4][5] This inherent bioactivity necessitates that the compound be treated as potentially toxic and ecotoxic.

  • Aromatic Systems: The presence of multiple aromatic rings (both the quinoline and the methylphenyl groups) suggests a high degree of chemical stability. Such compounds can be persistent in the environment and may resist natural degradation pathways.[6] Improper disposal could lead to the accumulation of these residues in soil and water.[6]

  • Organic Ester: As a hexyl ester, the compound is a large, lipophilic organic molecule. This suggests low water solubility, further complicating its environmental fate if released into aquatic systems.[6]

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins at the point of generation. The following steps ensure that the waste is handled safely and in compliance with regulatory standards.

Waste Classification and Segregation

Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is classified as non-halogenated organic waste . It is critical to segregate it from other waste streams to prevent dangerous chemical reactions and to facilitate proper final disposal.

  • DO NOT mix with aqueous waste.

  • DO NOT mix with halogenated organic waste (e.g., solvents containing chlorine, bromine, or fluorine).

  • DO NOT mix with strong acids, bases, or oxidizers.[10]

  • DO combine with other compatible non-halogenated organic materials (e.g., waste solvents like ethanol, hexane, or acetone) if your facility's procedures allow.[11]

The Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][11] The SAA should be clearly marked with signage indicating "Hazardous Waste."[11]

Waste Container Requirements

The choice of waste container is critical to prevent leaks and ensure safety. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste they hold.[7]

ParameterSpecificationRationale
Waste Category Non-Halogenated Organic Waste (Solid or Liquid)Based on chemical structure (contains C, H, N, O).
Primary Container Borosilicate Glass Bottle or High-Density Polyethylene (HDPE) Carboy.[10][11]Ensures chemical compatibility and prevents degradation of the container.
Container Condition Free from damage, with a secure, leak-proof screw cap.[7][10]Prevents spills and fugitive emissions. The cap must not be cracked or show signs of deterioration.[10]
Secondary Containment A larger, chemically resistant tray or bin.Contains any potential leaks from the primary container.

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural guide for the disposal of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Eye Protection: Safety goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12]

  • Body Protection: A lab coat.[12]

Step 2: Transfer Waste to the Designated Container
  • For Solid Waste: Use a clean, dedicated spatula to carefully transfer the solid chemical into the designated non-halogenated organic solid waste container. Avoid creating and inhaling dust.[13]

  • For Liquid Waste (or solutions): Using a funnel, carefully pour the liquid waste into the designated non-halogenated organic liquid waste container.

Step 3: Secure and Label the Container

Proper labeling is a strict legal requirement and is essential for safe handling by EHS personnel.[9]

  • Immediately after adding waste, securely close the container.[9]

  • Attach a hazardous waste label provided by your institution.

  • Fill out the label completely and legibly, including:

    • The words "Hazardous Waste" .

    • The full chemical name: "Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate" . If it is in a solution, list all components and their approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").[9]

Step 4: Manage the Waste Container
  • Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

  • Storage: Place the sealed and labeled container in its secondary containment within your designated SAA.[10]

  • Inspection: The SAA must be inspected weekly to check for leaks or container deterioration.[7][10]

Step 5: Arrange for Final Disposal
  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check your institution's policy), arrange for its collection.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or follow the established procedure to request a waste pickup.[9] The waste will be transported to a licensed hazardous waste disposal facility for final treatment, which may include incineration or other chemical treatment methods.[8]

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_ops Phase 2: In-Lab Operations cluster_final Phase 3: Final Disposal start Waste Generated: Hexyl 6-methyl-2-(4-methylphenyl) -4-quinolinecarboxylate ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Non-Halogenated Organic) ppe->classify container Step 3: Select Compatible Container (Glass or HDPE, Good Condition) classify->container transfer Step 4: Transfer Waste (Use Funnel/Spatula) container->transfer label_waste Step 5: Secure & Label Container ('Hazardous Waste', Full Chemical Name, Date) transfer->label_waste store Step 6: Store in SAA (Closed, In Secondary Containment) label_waste->store full Is Container Full or Time Limit Reached? store->full full->store No, Continue Accumulation request_pickup Step 7: Request Pickup (Contact EHS/Licensed Contractor) full->request_pickup Yes end Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate.

Emergency Procedures

All personnel handling this compound must be familiar with emergency response protocols.[14][15]

  • Small Spills: For minor spills, absorb the material with a non-combustible absorbent like vermiculite or sand.[16] Carefully scoop the absorbed material into your hazardous waste container. Clean the spill area thoroughly.

  • Large Spills: Evacuate the immediate area. Alert nearby personnel and your supervisor. Contact your institution's EHS department immediately for cleanup assistance.[16]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[17]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Waste Management Guidelines. Princeton University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • HEXYL 6-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE — Chemical Substance Information. NextSDS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Med-Pro Disposal.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
  • SAFETY DATA SHEET - 4-Hexylresorcinol. TCI Chemicals.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. National Institutes of Health.
  • 17.7: Heterocyclic Aromatic Compounds - a closer look. Chemistry LibreTexts.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Institutes of Health.
  • SAFETY DATA SHEET - 2-Quinoxalinecarboxylic acid. Fisher Scientific.
  • Proper Disposal of Hexyl 4-bromobenzoate: A Guide for Laboratory Professionals. Benchchem.
  • Hexyl hexanoate - Safety Data Sheet. ChemicalBook.

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental. Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, a quinoline derivative, represents a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling practices for this compound, moving beyond a simple checklist to explain the rationale behind each critical safety measure.

The Core Principles of Protection: A Multi-Layered Defense

A multi-layered PPE strategy is mandatory to minimize exposure risk when handling Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate and its analogues.[1] This involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

Before any handling of the compound, ensure that appropriate engineering controls are in place and fully operational.

  • Chemical Fume Hood: All manipulations of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of any potential aerosols or vapors.

  • Ventilation: Good general laboratory ventilation is also crucial to dilute any fugitive emissions.[2][3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and regularly tested.[1][5]

Personal Protective Equipment: Your Immediate Barrier

The following PPE is mandatory for all personnel handling Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate.

Eye and Face Protection: Shielding Against Splashes and Aerosols

  • Safety Goggles: Tightly fitting chemical splash goggles are the minimum requirement for eye protection.[1] They must provide a seal around the eyes to protect against splashes from all angles.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to safety goggles.[1][2] This provides an extra layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

  • Chemical-Resistant Gloves: Standard latex or vinyl gloves are not sufficient. Nitrile gloves are a common and effective choice for many laboratory chemicals.[1] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material is resistant to quinoline derivatives and the solvents being used.

  • Double Gloving: For extended manipulations or when handling concentrated solutions, double gloving can provide an additional layer of protection.

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before and during use.[6] Change gloves immediately if they become contaminated.

Body Protection: Minimizing Skin Contact

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[1]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, long pants and fully enclosed shoes are mandatory in the laboratory.

Respiratory Protection: A Precautionary Measure

In most cases, working within a certified chemical fume hood will provide adequate respiratory protection.[1] However, in situations where a fume hood is not available or if there is a potential for generating significant dust or aerosols (e.g., during a spill cleanup outside of a hood), respiratory protection will be necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[2][3] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and well-rehearsed operational plan is crucial to minimizing the risk of exposure.

1. Pre-Handling Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Have all necessary equipment and reagents ready to minimize time spent handling the compound.

2. Handling the Compound:

  • Don all required PPE before entering the designated handling area.
  • Perform all manipulations within the fume hood.
  • Use the smallest quantities of the compound necessary for the experiment.
  • Keep containers of the compound sealed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all work surfaces with an appropriate solvent.
  • Properly dispose of all contaminated materials as hazardous waste.
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
  • Wash hands thoroughly with soap and water after removing PPE.[2][3]

Disposal Plan: Responsible Management of Hazardous Waste

All materials contaminated with Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate must be treated as hazardous waste.[7][8]

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Solutions containing the compound and any rinsates from cleaning glassware should be collected in a designated, labeled hazardous liquid waste container.[7] Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal facility.[7]

Visualizing the Safety Workflow

The following diagram outlines the critical decision-making and procedural flow for safely handling Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate.

Safe Handling Workflow for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal RiskAssessment Conduct Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls Proceed if controls are adequate SelectPPE Select Appropriate PPE VerifyControls->SelectPPE DonPPE Don PPE SelectPPE->DonPPE WorkInHood Work Within Fume Hood DonPPE->WorkInHood MinimizeQuantity Use Minimum Necessary Quantity WorkInHood->MinimizeQuantity KeepCovered Keep Containers Covered MinimizeQuantity->KeepCovered Decontaminate Decontaminate Work Area KeepCovered->Decontaminate SegregateWaste Segregate and Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose of Waste via Licensed Contractor SegregateWaste->DisposeWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.